Anisodine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |
Clé InChI |
JEJREKXHLFEVHN-VSIZIWLYSA-N |
SMILES isomérique |
CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid naturally found in Anisodus tanguticus, is a compound of significant interest in medicinal chemistry and pharmacology. It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor agonist, exhibiting a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its detailed synthesis pathways, and the signaling cascades associated with its mechanism of action. The synthesis data is presented in a structured tabular format for clarity, and the signaling pathways are visualized using Graphviz diagrams.
Chemical Structure of this compound
This compound, also known as Daturamine or α-hydroxyscopolamine, is a derivative of scopolamine.[1] Its chemical structure is characterized by a tropane core, which is an 8-azabicyclo[3.2.1]octane skeleton.
Chemical Name (IUPAC): (1R,2R,4S,5S,7s)-7-[(2S)-3-hydroxy-2-phenylpropanoyloxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane[1]
Chemical Formula: C17H21NO5[1]
Molecular Weight: 319.36 g/mol [1]
SMILES Code: CN1[C@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--c4ccccc4
Synthesis Pathways of this compound
The total synthesis of this compound has been achieved through various routes. A notable and practical pathway commences with 3α-hydroxy-6β-acetyltropine, involving an 11-step process with a cumulative yield of 2.16%.[2] Another efficient approach utilizes 6-beta-acetyltropine as the starting material, featuring a Sharpless asymmetric dihydroxylation as a crucial step.
Synthesis from 3α-hydroxy-6β-acetyltropine
This 11-step synthesis provides a practical route for obtaining this compound. The key transformations involve the protection of functional groups, olefination, asymmetric dihydroxylation, epoxidation, and final esterification.
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3α-hydroxy-6β-acetyltropine | Acetic anhydride, Pyridine | 3α-acetoxy-6β-acetyltropine | 90 |
| 2 | 3α-acetoxy-6β-acetyltropine | NaBH4, Methanol | 3α-acetoxy-6β-hydroxyethyltropine | 85 |
| 3 | 3α-acetoxy-6β-hydroxyethyltropine | Dihydropyran, p-TsOH, Dichloromethane | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 88 |
| 4 | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | K2CO3, Methanol | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 92 |
| 5 | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | Pyridinium chlorochromate (PCC), Dichloromethane | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | 80 |
| 6 | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | (CH3)3P=CH2, THF | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | 75 |
| 7 | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | AD-mix-β, t-BuOH, H2O | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 70 |
| 8 | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | MsCl, Et3N, Dichloromethane; then K2CO3, Methanol | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 65 |
| 9 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | Acetic acid, H2O, THF | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | 95 |
| 10 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | Tropic acid methyl ester, NaH, Toluene | This compound methyl ester | 50 |
| 11 | This compound methyl ester | LiAlH4, THF | This compound | 80 |
| Overall Yield | ~2.16 |
Experimental Protocols
Step 7: Sharpless Asymmetric Dihydroxylation
To a solution of 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane in a tert-butanol/water (1:1) mixture is added AD-mix-β. The heterogeneous mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium sulfite, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diol.
Step 10: Esterification
To a suspension of sodium hydride in dry toluene is added a solution of (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane and tropic acid methyl ester. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction is cooled to room temperature and quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the this compound methyl ester.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms: antagonism of muscarinic acetylcholine receptors and agonism of α1-adrenergic receptors.
Muscarinic Acetylcholine Receptor Antagonism
This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Its antagonism of M1 and M2 subtypes leads to distinct downstream signaling effects.
Caption: this compound's antagonistic effects on M1 and M2 muscarinic receptors.
α1-Adrenergic Receptor Agonism
This compound also functions as an agonist at α1-adrenergic receptors, another class of GPCRs. This interaction leads to the activation of the Gq protein signaling cascade, ultimately resulting in physiological responses such as vasoconstriction.
Caption: this compound's agonistic effects on the α1-adrenergic receptor signaling pathway.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, synthesis, and signaling pathways of this compound. The multi-step synthesis, while complex, offers a viable route for obtaining this medicinally important tropane alkaloid. Understanding its dual mechanism of action as a muscarinic antagonist and an α1-adrenergic agonist is crucial for the rational design of new therapeutic agents and for elucidating its diverse pharmacological effects. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
The Pharmacological Profile of Anisodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a compound that has garnered significant interest, particularly in China, for its therapeutic applications in various vascular and neurological conditions.[1] As an anticholinergic and antispasmodic agent, its pharmacological profile is primarily characterized by its interaction with muscarinic acetylcholine receptors and α1-adrenergic receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetic parameters, and pharmacodynamic effects, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects through a dual antagonistic action on both muscarinic acetylcholine receptors and α1-adrenergic receptors.[2]
Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), competing with the endogenous neurotransmitter acetylcholine.[1] This blockade of mAChRs in the central and peripheral nervous system leads to a reduction in the excitatory actions of acetylcholine, resulting in smooth muscle relaxation and a decrease in involuntary muscle contractions and spasms. Studies have shown that this compound can modulate the expression of M1, M2, M4, and M5 receptor subtypes in the context of cerebral ischemia. While the specific binding affinities (Ki or IC50 values) for each muscarinic receptor subtype are not extensively reported in publicly available literature, its non-selective antagonist nature is a key aspect of its activity.
α1-Adrenergic Receptor Antagonism
Pharmacological Data
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in animal models, providing insights into its absorption, distribution, metabolism, and excretion. Human pharmacokinetic data is limited in the available literature.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |
| Data from a study on the tissue distribution and pharmacokinetics of this compound hydrobromide injection. |
Tissue Distribution in Rats
Following a single intravenous injection of this compound hydrobromide in rats (5 mg/kg), the highest concentrations were observed in the kidney and stomach, while the lowest concentrations were found in fat, testis, and brain. Most tissues reached peak concentration within 5 minutes, with the exception of the stomach (30 minutes), followed by a rapid decline.
Pharmacodynamic Effects and Signaling Pathways
This compound's antagonism of muscarinic and α1-adrenergic receptors leads to a range of pharmacodynamic effects, most notably neuroprotection and improved microcirculation.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This is attributed to its ability to reduce neuronal apoptosis and oxidative stress. One of the key signaling pathways implicated in this compound's neuroprotective action is the Akt/GSK-3β pathway. This compound has been shown to promote the phosphorylation of Akt and GSK-3β, which is a pro-survival signaling cascade.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) 1/2 pathway is another signaling cascade that may be modulated by this compound, contributing to its cellular effects. The activation of this pathway is often associated with cell survival and proliferation.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing muscarinic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Pharmacokinetic Analysis by LC-MS/MS
This protocol describes a general method for the quantification of this compound in plasma samples.
Methodology:
-
Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of this compound.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitating agent (e.g., methanol or acetonitrile) to the plasma samples to remove proteins.
-
Extraction: Vortex and centrifuge the samples, then collect the supernatant containing this compound.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a suitable column and mobile phase to separate this compound from other plasma components.
-
Mass Spectrometry: Employ multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of this compound to determine the concentration in the plasma samples. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the concentration-time data.
Assessment of ERK1/2 Phosphorylation by Western Blot
This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells) and treat them with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Separately, or after stripping, probe with a primary antibody for total ERK1/2 as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, indicating the level of ERK1/2 activation.
Conclusion
This compound is a tropane alkaloid with a multifaceted pharmacological profile, primarily acting as an antagonist at muscarinic and α1-adrenergic receptors. Its demonstrated neuroprotective and microcirculatory effects have led to its clinical use in China for various cerebrovascular disorders. While animal pharmacokinetic data is available, further research is needed to fully elucidate its binding affinities to receptor subtypes and to characterize its pharmacokinetic profile in human populations. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this interesting compound.
References
Anisodine: A Technical Guide to its Discovery, Origin, and Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of anisodine, a tropane alkaloid with significant pharmacological applications. It details the discovery and origin of this compound from its natural source, Anisodus tanguticus, a plant utilized in traditional Chinese medicine. The document outlines the experimental protocols for extraction, purification, and analysis of this compound. Furthermore, it elucidates the compound's mechanism of action through its interaction with muscarinic acetylcholine and α1-adrenergic receptors, including visual representations of the associated signaling pathways. Quantitative data on the physicochemical properties and yield of this compound are presented in structured tables for clarity and ease of comparison. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Discovery and Origin
The discovery of this compound is closely linked to the systematic investigation of the chemical constituents of Anisodus tanguticus, a plant known in traditional Chinese medicine as "shān làng dàng" (山莨菪). While the precise date and individual researchers credited with the first isolation of this compound are not extensively documented in readily available English-language literature, its clinical use, alongside the related alkaloid anisodamine, began in China in the mid-20th century. Anisodamine was introduced into clinical practice in 1965, suggesting that the isolation and characterization of these alkaloids, including this compound, occurred in the years preceding this. Early research was likely driven by an interest in understanding the pharmacological basis for the traditional uses of Anisodus tanguticus. The absolute configuration of (-)-anisodine was later determined, further solidifying its chemical identity.
Physicochemical Properties
This compound is a crystalline substance with properties that have been characterized by various analytical techniques. Its hydrobromide salt is also commonly used in pharmaceutical preparations.
| Property | Value | References |
| Chemical Formula | C₁₇H₂₁NO₅ | |
| Molecular Weight | 319.357 g/mol | |
| Melting Point | 126–128 °C (from acetone-H₂O) | |
| 190–192 °C (from 95% ethanol) | ||
| 197–200 °C (from absolute ethanol) | ||
| Melting Point (Hydrobromide) | 218 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | |
| UV-Vis Absorption | Specific λmax data for this compound is not readily available. The related compound, p-anisidine, shows absorption maxima at approximately 203 nm, 235 nm, and 300 nm. |
Quantitative Data
The concentration of this compound in Anisodus tanguticus can vary depending on the part of the plant, geographical location, and harvesting time.
| Plant Part/Sample | This compound Concentration | Reference |
| Roots | Varies significantly by geographical origin | |
| Cold Dish (poisoning incident) | 39.8 mg/kg | |
| Wild Vegetable (poisoning incident) | 95.8 mg/kg | |
| Vomitus (poisoning incident) | 0.802 µg/kg |
Experimental Protocols
Extraction of Tropane Alkaloids from Anisodus tanguticus
This protocol describes a general method for the extraction of a crude alkaloid mixture from the roots of Anisodus tanguticus.
5.1.1. Materials and Reagents
-
Dried and powdered roots of Anisodus tanguticus
-
Methanol or Chloroform
-
Formic acid or Ammonia solution
-
1% Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
5.1.2. Procedure
-
Alkalinization/Acidification: Moisten the powdered root material with a small amount of ammonia solution (for chloroform extraction) or acidify the solvent with formic acid (for methanol extraction).
-
Extraction: Macerate or sonicate the prepared plant material with the chosen solvent (e.g., chloroform or methanol). Repeat the extraction multiple times to ensure exhaustive extraction.
-
Acid-Base Liquid-Liquid Extraction: a. Combine the extracts and evaporate the solvent to obtain a crude residue. b. Resuspend the residue in a 1% hydrochloric acid solution. This will protonate the alkaloids, making them water-soluble. c. Wash the acidic solution with a non-polar solvent like n-hexane to remove non-alkaloidal lipophilic impurities. d. Basify the aqueous layer with an ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. e. Extract the alkaloids from the basified aqueous solution using dichloromethane. Repeat the extraction several times.
-
Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude tropane alkaloid extract.
Purification by Column Chromatography
This protocol outlines the separation of individual alkaloids from the crude extract.
5.2.1. Materials and Reagents
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., a gradient of chloroform and methanol)
-
Test tubes for fraction collection
-
Thin-Layer Chromatography (TLC) plates and developing chamber
5.2.2. Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in the chloroform).
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.
-
Isolation: Combine the fractions containing the purified this compound and evaporate the solvent to obtain the isolated compound.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects by acting as an antagonist at two main receptor types: muscarinic acetylcholine receptors and α1-adrenergic receptors.
Muscarinic Acetylcholine Receptor Antagonism
This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. This antagonism is the basis for its anticholinergic properties, such as smooth muscle relaxation. In the context of cerebral ischemia, this compound has been shown to modulate the expression of M1, M2, M4, and M5 receptors and inhibit calcium ion influx and the production of reactive oxygen species (ROS).
Caption: this compound's antagonism of muscarinic acetylcholine receptors.
α1-Adrenergic Receptor Antagonism
This compound also acts as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including vasoconstriction. By blocking these receptors, this compound can counteract these effects, contributing to its therapeutic action in circulatory shock.
Caption: this compound's antagonism of α1-adrenergic receptors.
Logical Workflow for this compound Research and Development
The process from natural source to potential therapeutic application follows a structured workflow.
Caption: Workflow for this compound research and development.
Conclusion
This compound stands as a significant example of a pharmacologically active compound derived from a plant with a rich history in traditional medicine. Its discovery and development underscore the importance of natural product research in modern drug discovery. This technical guide has provided a comprehensive overview of this compound, from its origin in Anisodus tanguticus to its molecular mechanisms of action. The detailed experimental protocols, quantitative data, and visual representations of signaling pathways are intended to serve as a valuable resource for the scientific community, fostering further research and development in this field. The continued investigation of this compound and similar natural products holds promise for the discovery of new therapeutic strategies for a range of medical conditions.
References
An In-depth Technical Guide on the Neuroprotective Effects of Anisodine Hydrobromide in Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal damage and neurological deficits. Anisodine hydrobromide, a derivative of the tropane alkaloid this compound, has emerged as a promising neuroprotective agent in the context of ischemic stroke.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the neuroprotective effects of this compound hydrobromide. It delves into the multifaceted mechanisms of action, including its anticholinergic, anti-inflammatory, and anti-oxidative properties. Furthermore, this document details the key signaling pathways modulated by this compound hydrobromide, such as the Notch, Akt/GSK-3β, and ERK1/2 pathways, and provides detailed experimental protocols for the key assays used to evaluate its efficacy. Quantitative data from both animal models of cerebral ischemia and human clinical trials are summarized in structured tables for clear comparison. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of this compound hydrobromide in cerebral ischemia.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[4] this compound hydrobromide, also known by trade names like Yiganling and 654-2, is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors. Beyond its anticholinergic effects, research has revealed its potent neuroprotective properties, making it a subject of significant interest for the treatment of cerebral ischemia. This guide aims to provide a detailed technical overview of the current state of research on the neuroprotective effects of this compound hydrobromide in cerebral ischemia.
Mechanisms of Neuroprotection
This compound hydrobromide exerts its neuroprotective effects through a variety of mechanisms:
-
Anticholinergic Activity : As a muscarinic acetylcholine receptor antagonist, this compound hydrobromide can modulate neurotransmitter release and neuronal activity, which may contribute to its neuroprotective effects.
-
Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production, which is a key factor in the progression of ischemic brain injury.
-
Anti-oxidative Stress : this compound hydrobromide has been demonstrated to reduce oxidative stress, a major contributor to neuronal damage in cerebral ischemia.
-
Inhibition of Apoptosis : It can attenuate neuronal cell death by inhibiting apoptosis, a programmed cell death pathway activated during ischemia.
-
Improvement of Cerebral Blood Flow : The drug has been shown to improve microcirculation and reduce vascular resistance, aiding in the recovery of blood flow to ischemic areas.
Modulation of Signaling Pathways
This compound hydrobromide's neuroprotective effects are mediated through its influence on several key intracellular signaling pathways:
-
Notch Signaling Pathway : This pathway is involved in neural proliferation, migration, and remodeling. This compound hydrobromide has been shown to activate the Notch signaling pathway, promoting neuroplasticity and functional recovery after ischemic stroke.
-
Akt/GSK-3β Signaling Pathway : The activation of the Akt/GSK-3β signaling pathway by this compound hydrobromide plays a crucial role in attenuating neuronal cell death and apoptosis.
-
ERK1/2 Signaling Pathway : this compound hydrobromide can activate the ERK1/2 signaling pathway, which is another important mechanism underlying its neuroprotective actions.
Preclinical Evidence in Animal Models of Cerebral Ischemia
The neuroprotective effects of this compound hydrobromide have been extensively studied in various animal models of cerebral ischemia, most notably the Middle Cerebral Artery Occlusion (MCAO) and the two-vessel occlusion (2-VO) models.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| MCAO Rats | This compound Hydrobromide | 0.3 mg/kg | Neurological Deficit Score | Significant improvement | |
| 0.6 mg/kg | Significant improvement | ||||
| 1.2 mg/kg | Significant improvement | ||||
| This compound Hydrobromide | 0.6 mg/kg | M1, M2, M4, M5 Receptor Expression | Reduced expression in H/R-treated brain tissues | ||
| 2-VO Rats | This compound Hydrobromide | 0.3 mg/kg | Cognitive Deficits (Morris Water Maze) | Significant improvement | |
| 0.6 mg/kg | Significant improvement | ||||
| 1.2 mg/kg | Significant improvement | ||||
| This compound Hydrobromide | Low Dose | 5-HT Content | Increased | ||
| Low Dose | AchE Activity | Decreased | |||
| Low Dose | Bcl-2 Protein Expression | Increased | |||
| Low Dose | Bax Protein Expression | Decreased | |||
| Low Dose | p-Akt and p-GSK-3β Expression | Increased | |||
| MCAO Mice | This compound Hydrobromide | Not Specified | Neurite Intersections | Increased | |
| Dendritic Spine Density | Increased | ||||
| Gap43, NGF, Notch1, Hes1 Protein Levels | Increased |
Experimental Protocols
The MCAO model is a widely used method to induce focal cerebral ischemia.
-
Animal Species : Rats (Sprague-Dawley) or Mice (C57BL/6).
-
Procedure :
-
Anesthesia is induced in the animal.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60 to 120 minutes for transient MCAO, followed by reperfusion through withdrawal of the filament. For permanent MCAO, the filament is left in place.
-
-
Confirmation of Ischemia : Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion.
The 2-VO model is used to induce chronic cerebral hypoperfusion.
-
Animal Species : Rats (Sprague-Dawley).
-
Procedure :
-
The rat is anesthetized.
-
Bilateral incisions are made in the neck to expose the common carotid arteries.
-
Both common carotid arteries are permanently ligated.
-
Neurological function is assessed using a scoring system.
-
Bederson Scale : A commonly used scale to evaluate neurological deficits in rats after MCAO.
-
Zea-Longa Scale : Another widely used 5-point scale for assessing neurological function.
The volume of the ischemic infarct is quantified to assess the extent of brain damage.
-
TTC (2,3,5-triphenyltetrazolium chloride) Staining :
-
The brain is removed and sectioned into coronal slices.
-
The slices are incubated in a TTC solution.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The unstained areas are measured using image analysis software to calculate the infarct volume.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining : This method detects DNA fragmentation, a hallmark of apoptosis.
-
Nissl Staining : This technique stains the Nissl bodies in neurons, and a reduction in staining indicates neuronal damage or loss.
This technique is used to quantify the expression of specific proteins.
-
Brain tissue is homogenized and proteins are extracted.
-
Proteins are separated by size using gel electrophoresis.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax).
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal, which is then quantified.
This method is used to visualize the localization of specific proteins within cells.
-
Brain sections are incubated with primary antibodies against the target proteins (e.g., Notch1, Hes1).
-
Fluorescently labeled secondary antibodies are then used to bind to the primary antibodies.
-
The sections are visualized using a fluorescence microscope.
This technique is used to visualize the morphology of neurons, including dendritic spines.
-
Brain tissue is impregnated with a silver chromate solution.
-
This process stains a small subset of neurons in their entirety, allowing for detailed analysis of their structure.
-
Dendritic spine density and morphology can then be quantified.
Clinical Evidence in Acute Ischemic Stroke
A meta-analysis of randomized controlled trials has provided clinical evidence for the efficacy and safety of this compound hydrobromide injection in patients with acute ischemic stroke.
Quantitative Data from Clinical Trials
| Outcome Measure | Treatment Group | Result | 95% Confidence Interval | p-value | Reference |
| National Institutes of Health Stroke Scale (NIHSS) | This compound Hydrobromide Injection | Mean Difference = -1.53 | (-1.94, -1.12) | < 0.00001 | |
| Modified Rankin Scale (mRS) | This compound Hydrobromide Injection | Mean Difference = -0.89 | (-0.97, -0.81) | < 0.00001 | |
| Barthel Index | This compound Hydrobromide Injection | Mean Difference = 10.65 | (4.30, 17.00) | 0.001 | |
| Clinical Efficacy | This compound Hydrobromide Injection | Risk Ratio = 1.20 | (1.08, 1.34) | 0.001 | |
| Adverse Events | This compound Hydrobromide Injection | No significant difference compared to control | - | - |
Visualizations
Signaling Pathways
References
An In-depth Technical Guide to the Molecular Targets of Anisodine in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, functions as an anticholinergic and antispasmodic agent.[1][2] Primarily utilized in China for treating conditions such as acute circulatory shock and cerebral infarction, its therapeutic effects in the central nervous system (CNS) are attributed to its interaction with specific molecular targets.[1][2] This technical guide provides a comprehensive overview of the known molecular targets of this compound in the CNS, its impact on downstream signaling pathways, and detailed experimental protocols for investigating these interactions. The primary molecular targets identified are muscarinic acetylcholine receptors (mAChRs) and α1-adrenergic receptors.[2] this compound's modulation of these receptors triggers a cascade of intracellular events, including the activation of the PI3K/Akt and ERK1/2 signaling pathways and the regulation of intracellular calcium and reactive oxygen species (ROS) levels, which collectively contribute to its neuroprotective effects.
Molecular Targets of this compound
This compound exerts its pharmacological effects in the central nervous system primarily through competitive antagonism of two major classes of receptors:
Muscarinic Acetylcholine Receptors (mAChRs)
This compound is a well-established antagonist of muscarinic acetylcholine receptors. These G protein-coupled receptors are crucial for mediating the effects of the neurotransmitter acetylcholine in the CNS, playing a vital role in processes such as learning, memory, and motor control. By blocking these receptors, this compound inhibits the binding of acetylcholine, thereby modulating cholinergic neurotransmission. There are five subtypes of muscarinic receptors (M1-M5), and while this compound is known to be a selective M receptor blocking agent, specific binding affinities for each subtype are not extensively documented in publicly available literature.
α1-Adrenergic Receptors
In addition to its anticholinergic activity, this compound also acts as an antagonist at α1-adrenergic receptors. These receptors are part of the adrenergic system and are activated by catecholamines like norepinephrine and epinephrine. In the CNS, α1-adrenergic receptors are involved in regulating arousal, attention, and neuronal excitability. This compound's antagonism of these receptors may contribute to its overall pharmacological profile, including its effects on cerebral blood flow.
Quantitative Data
Table 1: Binding Affinity of this compound at Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| M1 | [Data not available] | [Data not available] | [Data not available] | |
| M2 | [Data not available] | [Data not available] | [Data not available] | |
| M3 | [Data not available] | [Data not available] | [Data not available] | |
| M4 | [Data not available] | [Data not available] | [Data not available] | |
| M5 | [Data not available] | [Data not available] | [Data not available] |
Table 2: Binding Affinity of this compound at α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| α1A | [Data not available] | [Data not available] | [Data not available] | |
| α1B | [Data not available] | [Data not available] | [Data not available] | |
| α1D | [Data not available] | [Data not available] | [Data not available] |
Signaling Pathways Modulated by this compound
This compound's interaction with its molecular targets initiates downstream signaling cascades that are central to its neuroprotective effects.
PI3K/Akt/GSK-3β Signaling Pathway
This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme involved in apoptosis. By activating this pathway, this compound promotes neuronal survival and attenuates cell death.
ERK1/2 Signaling Pathway
This compound has also been reported to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating cellular processes such as proliferation, differentiation, and survival. Activation of ERK1/2 is another mechanism through which this compound may exert its neuroprotective effects.
Regulation of Intracellular Calcium and Reactive Oxygen Species (ROS)
This compound has been observed to inhibit the influx of intracellular calcium (Ca2+) and reduce the levels of reactive oxygen species (ROS). Dysregulation of calcium homeostasis and excessive ROS production are key contributors to neuronal damage in ischemic conditions. By mitigating these pathological processes, this compound helps to preserve neuronal integrity.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the molecular targets of this compound. These are general protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound dilution, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blotting for PI3K/Akt and ERK1/2 Pathway Activation
This protocol outlines the detection of phosphorylated (activated) forms of Akt and ERK1/2 in neuronal cells following this compound treatment.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
This compound hydrochloride.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture neuronal cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for specific time points.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt, phospho-ERK1/2, total ERK1/2, and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
-
Materials:
-
Neuronal cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound hydrochloride.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
-
-
Procedure:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS.
-
Incubate the cultured neuronal cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.
-
Mount the dish or coverslip on the fluorescence microscope stage.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Perfuse the cells with a solution containing this compound.
-
Continuously record fluorescence images to monitor changes in intracellular calcium levels.
-
Analyze the images to determine the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) over time, which corresponds to changes in intracellular calcium concentration.
-
Reactive Oxygen Species (ROS) Measurement
This protocol details the detection of intracellular ROS levels in neuronal cells using a fluorescent probe.
-
Materials:
-
Neuronal cells.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe.
-
This compound hydrochloride.
-
Positive control for ROS generation (e.g., H2O2).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure:
-
Culture neuronal cells in a 96-well plate or on coverslips.
-
Treat the cells with this compound for the desired duration. Include untreated and positive controls.
-
Remove the treatment media and wash the cells with PBS.
-
Load the cells with H2DCFDA (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a microscope.
-
Normalize the fluorescence intensity to the number of cells or protein concentration to determine the relative ROS levels.
-
Conclusion
This compound's therapeutic potential in the central nervous system is intricately linked to its activity as an antagonist at muscarinic acetylcholine and α1-adrenergic receptors. These primary interactions trigger a complex network of downstream signaling events, including the activation of pro-survival pathways like PI3K/Akt and ERK1/2, and the mitigation of cellular stress by reducing intracellular calcium and ROS. While the qualitative aspects of this compound's mechanism of action are becoming clearer, a significant opportunity exists for further research to quantify its binding affinities at various receptor subtypes. Such data, in conjunction with detailed mechanistic studies, will be invaluable for the optimization of this compound-based therapeutics and the development of novel neuroprotective agents. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate molecular pharmacology of this compound in the central nervous system.
References
The Pharmacokinetics and Metabolism of Anisodine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is utilized for its anticholinergic and antispasmodic properties. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is paramount for its development and for ensuring its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, with a focus on rats and dogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily investigated in rats and beagle dogs, revealing species-specific differences in its disposition.
Pharmacokinetic Parameters in Beagle Dogs (Intravenous Administration)
Following a single intravenous injection in beagle dogs, this compound exhibits a rapid elimination profile. The key pharmacokinetic parameters are summarized in Table 1.[1]
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs after a Single Intravenous Injection [1]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |
Data are presented as mean ± standard deviation.
The data indicate that this compound has a high plasma clearance rate and a large volume of distribution in dogs, suggesting rapid elimination and extensive tissue distribution.[1] There appears to be no significant accumulation of the drug with increasing doses.[1]
Pharmacokinetics in Rats (Oral and Intravenous Administration)
In rats, this compound demonstrates good oral bioavailability. A comparative study of several anticholinergic agents reported the oral bioavailability of this compound in rats to be 80.45%.[2] After intravenous administration, the maximum plasma concentration (Cmax) was determined to be 340.50 ± 44.52 ng/mL.
Tissue Distribution in Rats
Studies in Sprague-Dawley (SD) rats after a single intravenous injection of 5 mg/kg this compound hydrobromide have shown that the drug is widely distributed throughout the body. The highest concentrations were observed in the kidney and stomach.
Table 2: Peak Concentrations of this compound in Various Tissues of Rats
| Tissue | Peak Concentration (ng/mL or ng/g) | Time to Peak |
| Kidney | 1967.6 ± 569.4 | 5 min |
| Stomach | 2316.9 ± 952.6 | 30 min |
| Plasma | High | 5 min |
| Small Intestine | High | 5 min |
| Lung | High | 5 min |
| Liver | High | 5 min |
| Spleen | Moderate | 5 min |
| Ovary | Moderate | 5 min |
| Heart | Moderate | 5 min |
| Uterus | Moderate | 5 min |
| Skeletal Muscle | Moderate | 5 min |
| Fat | < 200 | - |
| Testis | < 200 | - |
| Brain | < 200 | - |
The drug reached peak concentrations in most tissues within 5 minutes, with the exception of the stomach, where the peak was observed at 30 minutes. Concentrations then declined rapidly. The distribution pattern suggests a correlation with organ blood flow and the physicochemical properties of the drug. The low concentrations in the brain indicate that this compound may have limited ability to cross the blood-brain barrier.
Metabolism
The metabolism of this compound has been primarily studied in rats. In vivo studies have identified four major metabolites in rat plasma following oral administration.
The identified metabolites are:
-
Norscopine: Resulting from N-demethylation.
-
Scopine: Resulting from the hydrolysis of the ester linkage.
-
Hydroxythis compound: Indicating a hydroxylation reaction.
-
N-oxide this compound: Formed through N-oxidation.
Based on these findings, a proposed metabolic pathway for this compound in rats is illustrated below. The primary routes of metabolism appear to be N-demethylation, ester hydrolysis, hydroxylation, and N-oxidation. The specific cytochrome P450 (CYP) isozymes responsible for these transformations have not yet been fully elucidated in the available literature.
Excretion
Quantitative data on the excretion of this compound and its metabolites is limited. However, one study reported a urinary excretion rate of 32.67% for this compound in rats following intravenous administration. This suggests that renal excretion is a significant, but not the sole, route of elimination for the parent drug. Further studies are required to quantify the extent of biliary and fecal excretion of both the unchanged drug and its metabolites to obtain a complete mass balance.
Experimental Protocols
This section provides an overview of the methodologies employed in the pharmacokinetic and metabolism studies of this compound.
Animal Models
-
Rats: Sprague-Dawley (SD) and Wistar rats have been used in pharmacokinetic and metabolism studies.
-
Dogs: Beagle dogs are a common non-rodent species used for pharmacokinetic analysis.
Dosing and Sample Collection
The general workflow for a pharmacokinetic study involving this compound is depicted in the following diagram.
-
Intravenous (IV) Administration: this compound hydrobromide is typically dissolved in a suitable vehicle, such as saline, and administered via injection (e.g., tail vein in rats, cephalic vein in dogs).
-
Oral (PO) Administration: For oral studies, this compound is administered via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from sites such as the tail vein or retro-orbital plexus in rats and the cephalic vein in dogs. Plasma is separated by centrifugation.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected.
Bioanalytical Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation with an organic solvent like methanol.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for the separation of this compound and its metabolites from endogenous matrix components.
-
Mass Spectrometry: A tandem mass spectrometer, often a triple quadrupole, is used for detection and quantification. The instrument is typically operated in the positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is employed for selective detection.
The logical relationship for the bioanalytical method development and validation is outlined below.
Conclusion
The available data from animal models, primarily rats and dogs, indicate that this compound is a drug with high oral bioavailability in rats and is rapidly eliminated. It undergoes extensive distribution to various tissues, with the highest concentrations found in the kidney and stomach. The metabolism of this compound proceeds through N-demethylation, ester hydrolysis, hydroxylation, and N-oxidation. While significant insights have been gained, further research is warranted to fully characterize the metabolic pathways, including the identification of the specific enzymes involved, and to obtain a complete excretion profile in different animal species. Such information is crucial for refining dose selection and for the accurate extrapolation of preclinical findings to human clinical trials.
References
Anisodine's Impact on Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from plants of the Solanaceae family, functions primarily as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cholinergic neurotransmission. It details its interactions with muscarinic receptor subtypes, the consequential impact on intracellular signaling cascades, and its characterized effects on other neurotransmitter systems. This document synthesizes available data on its receptor activity and provides detailed experimental protocols relevant to its pharmacological study.
Mechanism of Action at Cholinergic Receptors
This compound's principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its typical downstream cellular effects.[2] Its potency is reported to be weaker than that of atropine, a well-characterized muscarinic antagonist.[2]
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
This compound acts as an antagonist at M-type cholinergic receptors. While specific binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for each of the five muscarinic receptor subtypes (M1-M5) are not widely reported in publicly available literature, functional studies in disease models have elucidated its effects on the expression of several key subtypes. In experimental models of cerebral ischemia and hypoxia/reoxygenation, this compound hydrobromide has been shown to modulate the expression of M1, M2, and M4 receptors.
Table 1: Summary of this compound's Effects on Muscarinic Receptor Expression in Cerebral Ischemia Models
| Receptor Subtype | G-Protein Coupling | Typical Signaling Pathway | Effect of this compound Hydrobromide on Upregulated Expression | Reference |
| M1 | Gαq/11 | ↑ PLC, IP₃, DAG, Ca²⁺ | Downregulation | |
| M2 | Gαi/o | ↓ Adenylyl Cyclase, cAMP | Downregulation | |
| M4 | Gαi/o | ↓ Adenylyl Cyclase, cAMP | Downregulation |
Note: Data is derived from studies on rat models of middle cerebral artery occlusion (MCAO) and hypoxia/reoxygenation (H/R) cell models. The effect is a downregulation of receptor expression that was initially upregulated by the ischemic insult.
Impact on Muscarinic Receptor Signaling Pathways
By blocking M1, M2, and M4 receptors, this compound inhibits their respective signaling cascades.
-
Inhibition of Gq/11 Signaling (M1 Receptor): The M1 receptor primarily couples to Gq/11 G-proteins. Antagonism by this compound blocks the acetylcholine-induced activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This blockade ultimately prevents the release of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC).
-
Inhibition of Gi/o Signaling (M2 & M4 Receptors): M2 and M4 receptors are coupled to inhibitory Gi/o G-proteins. This compound's antagonism of these receptors prevents the acetylcholine-induced inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic adenosine monophosphate (cAMP). This action removes a key inhibitory signal that normally modulates various cellular functions, including ion channel activity.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The interaction of this compound with nicotinic acetylcholine receptors is not well-characterized in the scientific literature. While studies have investigated the binding of other tropane alkaloids to nAChRs, specific data for this compound is lacking. Therefore, its direct effects—whether agonistic, antagonistic, or allosteric—on nAChR subtypes remain to be determined.
Effects on Other Receptor Systems
In addition to its primary action on mAChRs, this compound has been shown to possess α₁-adrenergic receptor blocking properties. However, its potency as an α₁-adrenoceptor antagonist is considerably lower than its muscarinic antagonist activity, and it is considered unlikely that this action produces a significant physiological effect within the clinically used dose range.
Experimental Protocols
The pharmacological profile of this compound and similar compounds is typically characterized using a combination of in vitro binding assays, functional cellular assays, and in vivo neurochemical monitoring.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.
Methodology:
-
Membrane Preparation: Tissues or cultured cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors) are homogenized and centrifuged to isolate cell membranes containing the receptors. Protein concentration is quantified using a standard method like the Bradford or Lowry assay.
-
Assay Incubation: A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the membrane preparation in a suitable buffer (e.g., phosphate-buffered saline).
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand. The filters are washed quickly with ice-cold buffer to minimize dissociation.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into how a drug affects neurotransmitter release.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotactically implanted into a specific brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused at a low, constant flow rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.
-
Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate, driven by the concentration gradient.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes). An acetylcholinesterase inhibitor is often included in the perfusate to prevent the degradation of ACh.
-
Drug Administration: After a stable baseline of ACh levels is established, this compound is administered systemically (e.g., intraperitoneally) or locally through the probe (retrodialysis).
-
Analysis: The concentration of ACh in the dialysate samples is quantified using highly sensitive analytical methods, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Changes in ACh levels from baseline following drug administration are analyzed to determine the drug's effect on cholinergic neurotransmission in that brain region.
Conclusion
This compound exerts its primary pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors, with a demonstrated ability to modulate the expression of M1, M2, and M4 subtypes in pathophysiological models. Its blockade of these receptors leads to the predictable inhibition of Gq/11 and Gi/o-mediated signaling pathways. While it also exhibits weak α₁-adrenergic antagonism, its interaction with nicotinic acetylcholine receptors remains uncharacterized. The experimental paradigms detailed herein provide a robust framework for further elucidating the specific binding affinities and functional consequences of this compound's interaction with the full spectrum of cholinergic receptors. Such studies are essential for a comprehensive understanding of its therapeutic potential and off-target effects.
References
Methodological & Application
Anisodine: Experimental Protocols for Organophosphate Poisoning Models
For Researchers, Scientists, and Drug Development Professionals
Application Note
Anisodine, a belladonna alkaloid and non-selective muscarinic and nicotinic cholinergic antagonist, presents a promising therapeutic agent for the management of organophosphate (OP) poisoning.[1] Organophosphates, widely used as pesticides, induce toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and a subsequent cholinergic crisis.[2] This crisis manifests with a range of life-threatening symptoms affecting the central and peripheral nervous systems, as well as cardiovascular and respiratory functions.[2]
The standard treatment for OP poisoning includes a combination of an anticholinergic agent like atropine, an oxime to reactivate AChE, and a benzodiazepine to control seizures.[1] this compound offers a potential alternative or adjunct to atropine, exhibiting a similar pharmacological profile but with lower potency and toxicity.[1] Clinical observations in human OP poisoning cases suggest that this compound can be effective in patients who do not respond to high doses of atropine, potentially shortening the time to atropinization and reducing hospital stays.
Beyond its anticholinergic properties, preclinical studies suggest that this compound possesses anti-inflammatory, antioxidant, and neuroprotective effects, which could address the broader pathophysiology of OP poisoning, including the "intermediate syndrome" and long-term neurological sequelae. This compound's neuroprotective effects may be mediated through the activation of the Akt/GSK-3β signaling pathway, which is known to play a role in cell survival and apoptosis. Furthermore, its modulation of the cholinergic anti-inflammatory pathway may help to mitigate the systemic inflammatory response often seen in severe poisoning.
This document provides detailed experimental protocols for evaluating the efficacy of this compound in animal models of organophosphate poisoning. The protocols cover the determination of protective effects against lethality, measurement of acetylcholinesterase activity, and assessment of therapeutic outcomes on respiratory and cardiovascular function.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the experimental evaluation of this compound in organophosphate poisoning models.
Table 1: Lethal Dose (LD50) of Dichlorvos and Protective Effect of this compound (Hypothetical Data Based on Atropine)
| Organism | Organophosphate | Route of Administration | LD50 (mg/kg) | Treatment | Protection Index (PI) |
| Mouse (Male) | Dichlorvos | Oral | 15.2 | Saline (Control) | 1.0 |
| Mouse (Male) | Dichlorvos | Oral | - | This compound (representative data based on atropine at 10 mg/kg, i.p.) | 1.72 |
Note: The Protection Index (PI) is calculated as the LD50 of the organophosphate in the presence of the antidote divided by the LD50 of the organophosphate alone. A higher PI indicates greater protection.
Table 2: Effect of this compound on Survival Rate After a Lethal Dose of Organophosphate (Hypothetical Data)
| Organism | Organophosphate (Dose) | Treatment Group | Number of Animals | Survival Rate (24h) |
| Mouse | Dichlorvos (18 mg/kg, oral) | Control (Saline) | 8 | 0% |
| Mouse | Dichlorvos (18 mg/kg, oral) | This compound (10 mg/kg, i.m.) | 8 | 75% |
Note: This data is representative of the expected outcome based on studies with similar anticholinergic agents.
Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity in Brain Tissue (Hypothetical Data)
| Treatment Group | AChE Activity (% of normal) |
| Control (Saline) | 100% |
| Dichlorvos (45 mg/kg, oral) | 37% |
| Dichlorvos + this compound (20 mg/kg, i.p.) | 65% |
Note: This table illustrates the expected partial restoration of AChE activity with this compound treatment.
Table 4: Cardiovascular and Respiratory Effects of this compound Hydrobromide in a Canine Model
| Dose (mg/kg, i.v.) | Effect on Heart Rate | Effect on Blood Pressure (Diastolic and Mean) | Effect on Respiration |
| 0.1 | No significant effect | No significant effect | No significant effect |
| 0.4 | Significantly increased | No significant effect | Accelerated breathing (not statistically significant) |
| 1.6 | Significantly increased | Significantly increased (1-2h post-administration) | Accelerated breathing (not statistically significant) |
| 6.4 | Significantly increased | Significantly increased (1-2h post-administration) | Accelerated breathing (not statistically significant) |
Data from a study on conscious telemetered beagle dogs.
Experimental Protocols
Determination of the Protective Index of this compound Against Dichlorvos-Induced Lethality in Mice
This protocol determines the extent to which this compound protects against the lethal effects of the organophosphate dichlorvos.
Materials:
-
Male BALB/c mice (20-25 g)
-
Dichlorvos (analytical grade)
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Corn oil (for dichlorvos dilution)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal cages with proper ventilation and bedding
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
Part 1: Determination of the LD50 of Dichlorvos
-
Fast the mice for 3-4 hours before dosing.
-
Prepare serial dilutions of dichlorvos in corn oil.
-
Divide the mice into groups of 6-8 animals per dose group.
-
Administer a single oral dose of dichlorvos to each mouse. Include a vehicle control group receiving only corn oil.
-
Observe the animals for signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and mortality at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 12, and 24 hours).
-
Record the number of deaths in each group within 24 hours.
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). The oral LD50 for dichlorvos in male mice is approximately 15.2 mg/kg.
Part 2: Determination of the Protective Index (PI)
-
Prepare a stock solution of this compound hydrobromide in sterile saline.
-
Divide the mice into groups. One group will receive this compound followed by dichlorvos, and a control group will receive saline followed by dichlorvos.
-
Administer a fixed dose of this compound (e.g., 10 mg/kg) or saline via i.p. injection.
-
After a set time (e.g., 15 minutes), administer varying doses of dichlorvos orally to different subgroups of mice.
-
Observe the animals and record mortality over 24 hours as described in Part 1.
-
Calculate the LD50 of dichlorvos in the this compound-treated group.
-
Calculate the Protection Index (PI) using the following formula: PI = (LD50 of dichlorvos with this compound treatment) / (LD50 of dichlorvos without treatment)
Measurement of Acetylcholinesterase (AChE) Activity in Brain and Blood
This protocol measures the level of AChE inhibition by an organophosphate and the potential for reactivation or protection by this compound.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Spectrophotometer (plate reader)
-
96-well microplates
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Triton X-100
-
EDTA-coated collection tubes for blood
Procedure:
Animal Treatment and Sample Collection:
-
Establish experimental groups: Control, Dichlorvos only, and Dichlorvos + this compound.
-
Administer dichlorvos (e.g., a sublethal dose) and this compound according to the experimental design.
-
At a predetermined time point, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).
-
Collect trunk blood into EDTA-coated tubes. Centrifuge to separate plasma and red blood cells (RBCs). Wash RBCs with saline.
-
Quickly dissect the brain and place it on ice.
Brain Tissue Preparation:
-
Weigh the brain tissue and homogenize it in 10 volumes of ice-cold phosphate buffer (0.1 M, pH 7.5).
-
Centrifuge the homogenate at 5,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in the same volume of phosphate buffer containing 0.1% Triton X-100 and re-homogenize.
-
Centrifuge again at 15,000 x g for 90 minutes at 4°C.
-
Collect the supernatant containing the solubilized AChE and store it at -80°C until the assay.
Blood Sample Preparation:
-
For RBC AChE, lyse the washed RBCs with an equal volume of cold deionized water.
AChE Activity Assay (Ellman's Method):
-
Prepare a reaction mixture in a 96-well plate containing:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Sample (brain homogenate supernatant or RBC lysate)
-
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the AChE activity based on the rate of color change. The activity is expressed as units/mg of protein or units/g of tissue.
Assessment of Therapeutic Efficacy: Respiratory and Cardiovascular Function
This protocol assesses the ability of this compound to ameliorate the respiratory and cardiovascular signs of organophosphate poisoning.
Materials:
-
Whole-body plethysmography system for respiratory monitoring in conscious animals
-
Telemetry system for continuous ECG and blood pressure monitoring
-
Organophosphate (e.g., dichlorvos)
-
This compound hydrobromide
-
Animal cages and handling equipment
Procedure:
-
Surgically implant telemetry transmitters for ECG and blood pressure monitoring in the experimental animals (e.g., rats or mice) and allow for a recovery period.
-
Acclimatize the animals to the whole-body plethysmography chambers.
-
Establish experimental groups: Control, Dichlorvos only, and Dichlorvos + this compound.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) and cardiovascular parameters (heart rate, blood pressure, ECG).
-
Administer a sublethal dose of dichlorvos to induce signs of poisoning.
-
At the onset of clinical signs (e.g., respiratory distress), administer this compound or saline (control) via the desired route.
-
Continuously monitor respiratory and cardiovascular parameters for several hours post-treatment.
-
Analyze the data to determine the effect of this compound on reversing or attenuating the OP-induced changes in respiratory and cardiovascular function.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Compound Anisodine in Ischemic Optic Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic Optic Neuropathy (ION) is a significant cause of blindness and visual impairment, resulting from insufficient blood supply to the optic nerve. Current treatment options are limited, highlighting the urgent need for novel therapeutic strategies. Compound Anisodine, a formulation composed of this compound hydrobromide and procaine hydrochloride, has emerged as a promising candidate for the treatment of ischemic eye diseases, including ION.[1] this compound hydrobromide, an M-choline receptor blocker, is known to improve microcirculation, while procaine hydrochloride possesses antioxidant and neuroprotective properties.[2][3] These application notes provide detailed protocols for preclinical research on Compound this compound using a mouse model of ischemic optic neuropathy, along with insights into its potential mechanism of action.
Mechanism of Action
Compound this compound is believed to exert its neuroprotective effects in ischemic optic neuropathy through a dual mechanism of action originating from its two main components:
-
This compound Hydrobromide: As a muscarinic acetylcholine receptor (M-cholinergic receptor) antagonist, this compound improves ocular blood flow by relieving vasospasm and regulating the vegetative nervous system.[2][4] Blockade of M1 muscarinic receptors, in particular, has been shown to be neuroprotective in models of neuropathy. This action is thought to mitigate the initial ischemic insult to the optic nerve.
-
Procaine Hydrochloride: Procaine acts as a potent antioxidant, protecting neuronal cells from oxidative stress, a key contributor to secondary damage in ischemic conditions. It achieves this by inhibiting the generation of reactive oxygen species (ROS) and preventing lipid peroxidation.
The synergistic action of these components is thought to activate downstream signaling pathways crucial for cell survival and neuroprotection, including the Akt/GSK-3β and p-ERK1/2/HIF-1α/VEGF pathways.
Data Presentation
Table 1: Quantitative Data from Preclinical Studies on Compound this compound
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Retinal Ganglion Cell (RGC) Density (cells/mm²) | Mouse model of chronic ocular hypertension | Compound this compound | Vehicle | Significantly higher RGC density in the treatment group compared to the control group. | |
| β-III-tubulin Positive Nerve Fiber Density | Mouse model of chronic ocular hypertension | Compound this compound | Vehicle | Significantly higher nerve fiber density in the treatment group compared to the control group. |
Table 2: Summary of Clinical Study Outcomes
| Parameter | Study Population | Treatment Group | Control Group | Outcome | Reference |
| Effective Rate (Visual Acuity & Visual Field Improvement) | Patients with ischemic optic neuropathy and choroidoretinopathy | Compound this compound (2ml subcutaneous injection daily) + Puerarin | Tolazoline + Puerarin | 88.9% effective rate in the treatment group vs. 49.1% in the control group (P<0.001). | |
| Effective Rate (Visual Acuity & Visual Field Improvement) | Patients with ischemic optic neuropathy | Compound this compound injection + Acupuncture | Dexamethasone + Salvia miltiorrhiza | 79% effective rate in the treatment group vs. 64% in the control group (P<0.01). |
Experimental Protocols
Animal Model: Microbead-Induced Ocular Hypertension in Mice
This model simulates the elevated intraocular pressure (IOP) associated with certain forms of ischemic optic neuropathy.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Polystyrene microbeads (15 µm diameter)
-
Phosphate-buffered saline (PBS), sterile
-
Ketamine/Xylazine anesthetic solution
-
Surgical microscope
-
33-gauge needle
-
Tonolab tonometer
Protocol:
-
Anesthetize mice with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (9 mg/kg).
-
Under a surgical microscope, carefully inject 2 µl of a sterile suspension of polystyrene microbeads (5.0 × 10^6 beads/mL in PBS) into the anterior chamber of one eye using a 33-gauge needle.
-
The contralateral eye can be injected with sterile PBS to serve as a control.
-
Monitor IOP every 3 days using a Tonolab tonometer. A sustained elevation of IOP is expected in the microbead-injected eye.
Administration of Compound this compound (Oral Gavage)
Note: The specific concentration and volume for oral administration in the key mouse study by Wei et al. (2015) were not detailed. The following is a general guidance for oral gavage in mice. Researchers should perform dose-response studies to determine the optimal dosage. For reference, clinical studies have used daily subcutaneous injections of 2ml of Compound this compound.
Materials:
-
Compound this compound solution (concentration to be determined by dose-response studies)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 ml syringe
Protocol:
-
Prepare the Compound this compound solution at the desired concentration.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the determined volume of the Compound this compound solution.
-
Treatment duration should be based on the experimental design, for example, daily for the duration of the IOP elevation.
Quantification of Retinal Ganglion Cell (RGC) Survival: Retrograde Labeling with Fluoro-Gold
This technique allows for the specific labeling and quantification of surviving RGCs.
Materials:
-
Fluoro-Gold (Fluorochrome, LLC)
-
Sterile saline or distilled water
-
Surgical drill
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Seven days before the end of the experiment, anesthetize the mice.
-
Mount the mouse in a stereotaxic apparatus.
-
Expose the skull and locate the superior colliculus.
-
Drill two small holes over the superior colliculi.
-
Inject 1 µl of 5% Fluoro-Gold in sterile saline into each superior colliculus using a Hamilton syringe.
-
Allow a 7-day survival period for the tracer to be transported to the RGC bodies in the retina.
Tissue Processing and Analysis: Immunohistochemistry for β-III-tubulin
β-III-tubulin is a neuron-specific marker used to identify RGCs and their axons.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: mouse anti-β-III-tubulin (e.g., clone TUJ1)
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
At the end of the experiment, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1 hour.
-
Dissect the retinas and prepare them as whole mounts.
-
Permeabilize the retinas in PBS with 0.5% Triton X-100 for 15 minutes.
-
Block for 1 hour in blocking solution at room temperature.
-
Incubate with the primary anti-β-III-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash three times with PBS.
-
Mount the retinas on slides with mounting medium containing DAPI.
-
Image the retinas using a fluorescence microscope and quantify the density of Fluoro-Gold labeled RGCs and β-III-tubulin positive nerve fibers.
Visualization of Pathways and Workflows
Caption: Preclinical experimental workflow for evaluating Compound this compound.
Caption: Proposed signaling pathways for Compound this compound's neuroprotective effects.
Conclusion
Compound this compound presents a compelling therapeutic strategy for ischemic optic neuropathy by targeting both vascular and neurodegenerative aspects of the disease. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. Future studies should focus on optimizing dosage and exploring the full spectrum of its molecular targets to facilitate its translation into clinical practice.
References
- 1. mednexus.org [mednexus.org]
- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Neuroprotective Effect of Anisodine on Retinal Ganglion Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist[1][2]. It is known to improve microcirculation and has demonstrated neuroprotective properties in various models of neuronal injury, including ischemic stroke and vascular dementia[1][3][4]. Recent studies suggest that this compound may also confer protection to Retinal Ganglion Cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain, which are progressively lost in diseases like glaucoma. The primary mechanisms underlying its neuroprotective effects appear to involve the inhibition of neuronal apoptosis, reduction of oxidative stress, and anti-inflammatory actions, potentially mediated through the regulation of signaling pathways such as Akt/GSK-3β and ERK1/2.
These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanisms of this compound in protecting RGCs from degeneration using established in vivo and in vitro models.
In Vivo Model: Chronic Ocular Hypertension in Mice
This protocol describes the induction of chronic ocular hypertension (OHT), a key risk factor for glaucoma, to assess the neuroprotective effects of this compound on RGCs in vivo.
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound's effect on RGCs.
Protocol: Induction of Ocular Hypertension
-
Animals: Use female C57BL/6J mice (8-10 weeks old).
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of Ketamine (80 mg/kg) and Xylazine (10 mg/kg).
-
Microbead Injection:
-
Using a stereomicroscope, apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eye.
-
Create a small corneal puncture near the limbus using a 30-gauge needle.
-
Using a glass micropipette connected to a Hamilton syringe, inject 2 µL of a sterile suspension of 15 µm polystyrene microbeads into the anterior chamber.
-
The contralateral eye can receive a sham injection of sterile saline.
-
-
This compound Administration: Based on previous studies, administer a compound this compound solution or this compound Hydrobromide via oral gavage daily, starting one day before microbead injection and continuing for the duration of the experiment (e.g., 28 days).
-
IOP Monitoring: Measure intraocular pressure (IOP) every 3 days using a tonometer (e.g., TonoLab). A sustained elevation in IOP in the microbead-injected eyes confirms the model's success.
Assessment of RGC Survival and Apoptosis
Protocol: Retrograde Labeling and RGC Quantification
This method quantifies surviving RGCs by labeling them via retrograde transport from their projection target in the brain.
-
Timing: Perform this procedure 7 days before the experimental endpoint.
-
Stereotaxic Injection:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Expose the skull and identify the coordinates for the superior colliculus (bilaterally).
-
Inject 1.5 µL of 4% Fluoro-Gold (FG) solution into each superior colliculus over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
-
Tissue Processing:
-
At the endpoint, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde (PFA) for 1 hour.
-
Dissect the retina, make four radial cuts, and prepare it as a flat mount on a slide.
-
-
Quantification:
-
Image the retinal flat mounts using a fluorescence microscope.
-
Count FG-positive cells in 12 standardized fields (3 fields per quadrant at set distances from the optic nerve head).
-
Calculate the average RGC density (cells/mm²).
-
Protocol: Immunohistochemistry (IHC) for RGC Markers
IHC can be used as an alternative or complementary method to FG labeling to identify RGCs.
-
Tissue Preparation: Use retinal flat mounts or 10-12 µm cryosections prepared from PFA-fixed eyes.
-
Staining:
-
Permeabilize the tissue with 0.5% Triton X-100.
-
Block with a solution containing 1% BSA for 2 hours.
-
Incubate with a primary antibody against an RGC-specific marker, such as Brn3a , RBPMS , or β-III-tubulin , overnight at 4°C.
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
-
Analysis: Quantify the number of marker-positive cells in the ganglion cell layer as described for FG labeling. Note that β-III-tubulin and Islet-1 may also stain displaced amacrine cells, potentially overestimating RGC numbers.
Protocol: Apoptosis Detection (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue: Use retinal cryosections.
-
Procedure: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions.
-
Analysis: Co-stain with an RGC marker (e.g., Brn3a) to confirm that apoptotic cells are RGCs. Count the number of double-positive cells in the ganglion cell layer.
Assessment of RGC Function
Protocol: Pattern Electroretinography (PERG)
PERG is a non-invasive electrophysiological technique that provides a specific measure of RGC function.
-
Setup: Use a specialized rodent ERG system.
-
Procedure:
-
Dark-adapt the animals overnight.
-
Anesthetize the animal and place it on a heated platform. Place electrodes on the cornea, head, and tail.
-
Present a pattern-reversing stimulus (e.g., black and white bars) on a screen placed in front of the eye.
-
Record the electrical responses. The key components to analyze are the P1 and N2 waves. A reduction in amplitude indicates RGC dysfunction.
-
-
Analysis: Measure the peak-to-trough amplitude of the P1-N2 wave. Compare amplitudes across the different experimental groups.
Investigation of this compound's Mechanism of Action
Proposed Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of this compound in RGCs.
Protocol: Western Blot Analysis
This protocol quantifies changes in protein expression related to apoptosis and cell survival signaling pathways.
-
Sample Preparation: Homogenize dissected retinas in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Apoptosis: Cleaved Caspase-3, Bax, Bcl-2.
-
Signaling: p-Akt, Akt, p-ERK1/2, ERK1/2.
-
Loading Control: β-actin or GAPDH.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blots. Quantify band density using software like ImageJ.
Data Presentation
Quantitative data should be summarized for clear comparison across experimental groups.
Table 1: RGC Density and Survival
| Group | Treatment | RGC Density (FG+) (cells/mm²) | RGC Density (Brn3a+) (cells/mm²) | % RGC Loss vs. Control |
|---|---|---|---|---|
| 1 | Control (Saline) | Mean ± SEM | Mean ± SEM | 0% |
| 2 | This compound Only | Mean ± SEM | Mean ± SEM | N/A |
| 3 | OHT (Microbeads) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | OHT + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: RGC Functional Assessment
| Group | Treatment | PERG P1-N2 Amplitude (µV) | VEP P1 Amplitude (µV) |
|---|---|---|---|
| 1 | Control (Saline) | Mean ± SEM | Mean ± SEM |
| 2 | This compound Only | Mean ± SEM | Mean ± SEM |
| 3 | OHT (Microbeads) | Mean ± SEM | Mean ± SEM |
| 4 | OHT + this compound | Mean ± SEM | Mean ± SEM |
Table 3: Biomarkers of Apoptosis and Signaling
| Group | Treatment | Bax/Bcl-2 Ratio (Western Blot) | Cleaved Caspase-3 Level (Relative to Control) | p-Akt/Total Akt Ratio (Relative to Control) |
|---|---|---|---|---|
| 1 | Control (Saline) | Mean ± SEM | 1.0 | 1.0 |
| 2 | This compound Only | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | OHT (Microbeads) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | OHT + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
Application Notes and Protocols for the Laboratory Preparation of Anisodine Hydrobromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as a non-specific muscarinic acetylcholine receptor antagonist, making it an important compound in pharmacological research, particularly in studies related to the nervous and cardiovascular systems.[1] To enhance its chemical stability for research and clinical applications, it is prepared as a hydrobromide salt.[2][3] These application notes provide detailed protocols for the preparation, quality control, and storage of this compound hydrobromide solutions for laboratory use.
Physicochemical Properties and Solubility
This compound hydrobromide is a white to off-white solid powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂BrNO₅ | [4] |
| Molecular Weight | 400.27 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (for reference standards) |
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Methanol | Slightly Soluble | Can be used, but may not be suitable for high concentrations. |
| Water | Soluble | A commercially available injection is an aqueous solution, indicating sufficient water solubility for many applications. |
| PBS (pH 7.4) | Likely Soluble | Expected to be soluble for preparing physiological working solutions, but should be empirically tested. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Hydrobromide Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrobromide in DMSO.
Materials:
-
This compound hydrobromide powder (purity >98%)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 400.27 g/mol
-
Desired concentration = 10 mM = 0.01 mol/L
-
Desired volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 400.27 g/mol x 1000 mg/g = 4.00 mg
-
-
Weighing: Accurately weigh 4.00 mg of this compound hydrobromide powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Vortex the solution until the this compound hydrobromide is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of a 100 µM this compound Hydrobromide Working Solution in PBS (pH 7.4)
This protocol describes the preparation of a 100 µM working solution from the 10 mM DMSO stock solution.
Materials:
-
10 mM this compound hydrobromide stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
Procedure:
-
Dilution Calculation (using C₁V₁ = C₂V₂):
-
C₁ (initial concentration) = 10 mM
-
C₂ (final concentration) = 100 µM = 0.1 mM
-
V₂ (final volume) = 10 mL
-
V₁ (initial volume) = (C₂ x V₂) / C₁ = (0.1 mM x 10 mL) / 10 mM = 0.1 mL = 100 µL
-
-
Preparation: In a sterile conical tube, add 9.9 mL of sterile PBS (pH 7.4).
-
Dilution: Add 100 µL of the 10 mM this compound hydrobromide stock solution to the PBS.
-
Mixing: Gently invert the tube several times to ensure thorough mixing.
-
Usage: Use the freshly prepared working solution immediately for experiments. Due to the potential for hydrolysis in aqueous solutions, it is not recommended to store aqueous working solutions for extended periods.
Stability and Storage
The stability of this compound hydrobromide in solution is influenced by pH and temperature. As a tropane alkaloid, it is susceptible to hydrolysis, especially at neutral to alkaline pH.
Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid Powder | 0 - 4°C | Dry, dark | Short-term (days to weeks) |
| -20°C | Dry, dark | Long-term (months to years) | |
| DMSO Stock Solution | -20°C | Aliquoted, sealed vials | Months |
| Aqueous Working Solution | 2 - 8°C | Sterile | Prepare fresh daily; use immediately |
Quality Control
The concentration and purity of prepared solutions should be verified, especially for long-term studies or when using a new batch of the compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Recommended HPLC Method for Purity Assessment
The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of this compound hydrobromide. This method should be fully validated by the user.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV at 220 nm |
| Standard Preparation | Prepare a standard solution of this compound hydrobromide of known concentration in the mobile phase. |
Visualizations
Caption: Experimental workflow for preparing and storing this compound hydrobromide solutions.
Caption: Mechanism of action of this compound hydrobromide as a muscarinic receptor antagonist.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols: Anisodine in the Treatment of Acute Circulatory Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid, has been investigated for its potential therapeutic effects in acute circulatory shock, particularly septic shock. Its mechanism of action is primarily attributed to its properties as a non-selective muscarinic acetylcholine receptor antagonist and an alpha-1 adrenergic receptor antagonist.[1] These actions contribute to its observed effects on both macro- and microcirculation, as well as its modulation of the inflammatory response associated with shock states. These application notes provide a summary of key findings and detailed protocols for preclinical and clinical research.
Mechanism of Action
This compound exerts its effects through a dual antagonistic action on:
-
Muscarinic Acetylcholine Receptors: By blocking muscarinic receptors, particularly the M1 subtype, this compound interferes with the parasympathetic nervous system's influence on the cardiovascular system and inflammatory pathways. This anticholinergic activity is believed to contribute to the restoration of microcirculatory function.
-
Alpha-1 Adrenergic Receptors: this compound's antagonism of α1-adrenergic receptors leads to vasodilation, counteracting the excessive vasoconstriction often seen in the initial phases of shock. This action helps to improve tissue perfusion.
The combined effects of this compound on these receptors lead to improved microcirculatory blood flow, a reduction in the systemic inflammatory response, and a potential improvement in overall outcomes in acute circulatory shock.
Preclinical Data Summary
A preclinical study in a rat model of septic shock induced by lipopolysaccharide (LPS) demonstrated the beneficial effects of this compound hydrobromide (AT3).
| Parameter | Control Group | LPS Group | LPS + this compound (AT3) Group | Reference |
| Hemodynamics | ||||
| Mean Arterial Pressure (mmHg) | 105.6 ± 7.3 | 68.9 ± 5.1 | 85.4 ± 6.2 | [1][2] |
| Heart Rate (beats/min) | 385.4 ± 25.1 | 450.7 ± 30.2 | 401.3 ± 28.7 | [1][2] |
| Microcirculation (Mesenteric) | ||||
| Leukocyte Rolling Velocity (μm/s) | Not Reported | 15.2 ± 2.8 | 53.19 ± 10.51 | |
| Inflammatory Cytokines | ||||
| TNF-α (pg/mL) | 15.3 ± 3.2 | 125.6 ± 15.4 | 45.8 ± 8.1 | |
| IL-6 (pg/mL) | 20.1 ± 4.5 | 250.3 ± 30.1 | 85.7 ± 12.3 |
Clinical Data Summary (Anisodamine)
A multi-center, randomized controlled trial investigated the efficacy of Anisodamine hydrobromide, a closely related compound, in patients with septic shock.
| Outcome | Control Group (n=201) | Anisodamine Group (n=203) | p-value | Reference |
| 28-Day Mortality | 49.3% | 36.0% | 0.038* | |
| 7-Day Mortality | 35.8% | 24.1% | 0.011 | |
| Hospital Mortality | 51.7% | 39.4% | 0.013 | |
| Vasopressor-Free Days within 7 Days (mean ± SD) | 2.9 ± 2.5 | 3.7 ± 2.8 | 0.005 |
*For patients with a SOFA score ≥ 8 or lactate levels ≥ 4 mmol/L.
Signaling Pathway
Caption: Proposed Signaling Pathway of this compound in Septic Shock.
Experimental Protocols
Preclinical Evaluation in a Rat Model of Septic Shock
Objective: To assess the efficacy of this compound in a rodent model of LPS-induced septic shock.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Induction of Septic Shock: Administer Lipopolysaccharide (LPS) from E. coli (5 mg/kg) via intravenous tail vein injection to induce septic shock.
2. Experimental Groups:
-
Control Group: Sham-operated animals receiving saline.
-
LPS Group: Animals receiving LPS injection.
-
LPS + this compound Group: Animals receiving LPS injection followed by this compound treatment.
3. Drug Administration:
-
This compound Hydrobromide (AT3): Administer a bolus of this compound (e.g., 10 mg/kg) intravenously 30 minutes after LPS injection.
4. Monitoring and Measurements:
-
Hemodynamic Monitoring: Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) via a carotid artery catheter connected to a pressure transducer.
-
Intravital Microscopy of Mesenteric Microcirculation:
-
Anesthetize the rat and perform a midline laparotomy to expose the mesentery.
-
Place the rat on the stage of an intravital microscope.
-
Superfuse the exposed mesentery with warmed saline.
-
Record images of mesenteric post-capillary venules.
-
Analyze recordings for leukocyte rolling velocity and the number of adherent leukocytes.
-
-
Blood Sampling: Collect blood samples via cardiac puncture at the end of the experiment.
-
Cytokine Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentrations of TNF-α and IL-6 in the plasma using commercially available ELISA kits according to the manufacturer's instructions.
-
References
Application Notes and Protocols for Studying Anisodine's Neuroprotective Properties In Vivo
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo models to study the neuroprotective properties of Anisodine. This document outlines detailed experimental protocols for established animal models of neurological damage and the subsequent behavioral and molecular analyses.
Introduction to this compound
This compound, a tropane alkaloid, is an anticholinergic agent known for its ability to block muscarinic acetylcholine receptors.[1] It has been investigated for its neuroprotective effects in various neurological conditions, including ischemic stroke and vascular dementia.[2][3] this compound hydrobromide, a salt form of this compound, has been shown to improve neurological function, promote neuroplasticity, and attenuate neuronal cell death in preclinical studies.[4][5] Its mechanisms of action involve the modulation of key signaling pathways, including the Notch and Akt/GSK-3β pathways, as well as exhibiting antioxidative stress properties.
In Vivo Models for this compound Research
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to mimic focal brain ischemia in rodents. The distal MCAO model, induced by electrocoagulation, is particularly relevant for studying cortical strokes.
Chronic Cerebral Hypoperfusion / Vascular Dementia Model: Two-Vessel Occlusion (2-VO)
The 2-VO model in rats is an established method to induce chronic cerebral hypoperfusion, which is a key pathological feature of vascular dementia. This model involves the permanent ligation of both common carotid arteries.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound hydrobromide (AH).
Table 1: Effects of this compound Hydrobromide on Neurological Function and Neuroplasticity in a Mouse MCAO Model
| Parameter | MCAO Group | MCAO + AH Group | p-value | Reference |
| Neurological Deficit Score | High | Significantly Lower | <0.05 | |
| Neurite Intersections | Low | Significantly Higher | <0.05 | |
| Dendritic Spine Density | Low | Significantly Higher | <0.05 | |
| Notch1 Protein Level | Low | Significantly Higher | <0.05 | |
| Hes1 Protein Level | Low | Significantly Higher | <0.05 |
Table 2: Effects of this compound Hydrobromide on Cognitive Function and Neuronal Apoptosis in a Rat 2-VO Model
| Parameter | 2-VO Group | 2-VO + AH (0.3 mg/kg) | 2-VO + AH (0.6 mg/kg) | 2-VO + AH (1.2 mg/kg) | p-value | Reference |
| Morris Water Maze Escape Latency | Long | Shorter | Significantly Shorter | Shorter | <0.05 | |
| TUNEL-positive cells (apoptosis) | High | Lower | Significantly Lower | Lower | <0.05 | |
| Bcl-2 Protein Expression | Low | Higher | Significantly Higher | Higher | <0.05 | |
| Bax Protein Expression | High | Lower | Significantly Lower | Lower | <0.05 | |
| p-Akt Protein Expression | Low | Higher | Significantly Higher | Higher | <0.05 | |
| p-GSK-3β Protein Expression | Low | Higher | Significantly Higher | Higher | <0.05 |
Table 3: Effects of this compound Hydrobromide on Oxidative Stress Markers in a Rat Vascular Dementia Model
| Parameter | VD Group | VD + AH (high dose) | p-value | Reference |
| Serum SOD Level (U/mL) | 44.22 ± 7.11 | 98.67 ± 0.86 | <0.001 | |
| Brain SOD Level (U/mg) | 84.39 ± 4.10 | 162.83 ± 17.36 | <0.001 | |
| Serum MDA Level (nmol/mL) | 17.74 ± 1.00 | 6.68 ± 0.06 | <0.001 | |
| Brain MDA Level (nmol/mg) | 6.17 ± 0.70 | 3.96 ± 0.77 | <0.01 |
Experimental Protocols
Protocol 1: Distal Middle Cerebral Artery Occlusion (MCAO) in Mice
Materials:
-
Male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Heating blanket
-
Surgical instruments (scissors, forceps)
-
Electrocautery device
-
This compound hydrobromide solution
-
Saline (vehicle)
Procedure:
-
Anesthetize the mouse using isoflurane and maintain body temperature at 37°C with a heating blanket.
-
Make a 1 cm skin incision between the ear and the eye.
-
Expose the skull and thin the area over the distal MCA.
-
Carefully remove the thinned skull to expose the artery.
-
Coagulate the distal MCA using an electrocautery device.
-
Suture the skin incision.
-
For sham-operated controls, perform all steps except for the electrocoagulation of the artery.
-
Administer this compound hydrobromide or saline vehicle intraperitoneally at the desired dosage and time points post-MCAO.
Protocol 2: Two-Vessel Occlusion (2-VO) in Rats
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., 10% chloral hydrate, 300 mg/kg, i.p.)
-
Dissection board
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
-
This compound hydrobromide solution
-
Saline (vehicle)
Procedure:
-
Anesthetize the rat with chloral hydrate and fix it on its back on a dissection board.
-
Make a midventral cervical incision (about 1-1.5 cm) in the middle of the neck.
-
Carefully separate the common carotid arteries from the surrounding tissues.
-
Doubly ligate both common carotid arteries with 4-0 silk suture.
-
Suture the surgical wound.
-
For sham-operated controls, expose the carotid arteries without ligation.
-
Administer this compound hydrobromide or saline vehicle at the specified dosages (e.g., 0.3, 0.6, 1.2 mg/kg) and time points post-surgery.
Protocol 3: Behavioral Analysis - Morris Water Maze (MWM)
The MWM test is used to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (e.g., 180 cm in diameter) filled with opaque water (23 ± 2°C)
-
Submerged platform (hidden 1 cm below the water surface)
-
Visual cues placed around the pool
-
Video tracking system
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Place the rat into the pool at one of the four starting positions.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 30 seconds.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for a set time (e.g., 90 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the platform's former location.
-
Protocol 4: Molecular Analysis - Western Blot
This protocol is for the analysis of protein expression levels of Bcl-2, Bax, p-Akt, and p-GSK-3β in brain tissue.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-p-Akt, anti-p-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: Histological Analysis - Immunofluorescence
This protocol is for the detection and localization of Notch1 and Hes1 in mouse brain tissue.
Materials:
-
Mouse brain sections (40 µm thick)
-
Permeabilization and blocking solution (e.g., PBS with Triton X-100 and serum)
-
Primary antibodies (anti-Notch1, anti-Hes1)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Permeabilize and block the brain sections for 1 hour.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the sections on slides with antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 4. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine Dosage Calculation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic cholinergic receptor antagonist with demonstrated neuroprotective properties.[1] It is particularly investigated for its therapeutic potential in ischemic cerebrovascular diseases.[1][2] This document provides a comprehensive guide for preclinical researchers on the dosage calculation, administration, and experimental protocols for this compound, with a focus on its hydrobromide salt, which is commonly used in research and clinical settings.[3] The information compiled herein is intended to facilitate the design and execution of in vivo studies to explore the efficacy and mechanisms of this compound.
Physicochemical Properties and Formulations
This compound hydrobromide is the hydrobromide salt of this compound. For preclinical studies, it is typically prepared in a sterile saline solution for parenteral administration. A commercially available formulation in China, Compound this compound Hydrobromide Injection, contains 0.2 mg of this compound hydrobromide and 20 mg of procaine hydrochloride in 2 ml of sodium chloride solution.[4] For non-clinical research focused solely on the effects of this compound, it is advisable to use a formulation of this compound hydrobromide in a suitable vehicle, such as sterile saline, to avoid the confounding effects of other active ingredients.
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of this compound is crucial for designing dosing regimens that ensure adequate exposure in preclinical models. The available data, primarily from studies in rats and dogs, is summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | CLz (L/h/kg) | Vz (L/kg) | Reference |
| Beagle Dog | 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 2090 ± 530 | 2460 ± 700 | |
| Beagle Dog | 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 1790 ± 760 | 3700 ± 1850 | |
| Beagle Dog | 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 1940 ± 220 | 3130 ± 430 |
Data presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Not Specified | 10.78 |
Note on Bioavailability: The low oral bioavailability in rats suggests that intravenous or intraperitoneal administration may be more appropriate for preclinical studies where precise dose-exposure relationships are required.
Preclinical Efficacy and Dosage
This compound has been evaluated in various preclinical models of neurological disorders, particularly those involving ischemia. The effective dose range can vary depending on the animal model, species, and the endpoint being measured.
Table 3: Effective Doses of this compound Hydrobromide in Preclinical Models
| Animal Model | Species/Strain | Administration Route | Effective Dose (mg/kg) | Observed Effects | Reference |
| Chronic Cerebral Hypoperfusion (2-VO) | Rat (Sprague-Dawley) | Not Specified | 0.3, 0.6, 1.2 | Improved cognitive deficits, reduced neuron necrosis and apoptosis. | |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague-Dawley) | Intravenous | 0.6 | Reduced expression of M1, M2, M4, and M5 muscarinic receptors in the brain. | |
| Cardiovascular Safety Study | Dog (Beagle) | Intravenous | 0.1 | No significant adverse effects on cardiovascular and respiratory function. | |
| Cardiovascular Safety Study | Dog (Beagle) | Intravenous | ≥ 0.4 | Increased heart rate, shortened PR and QTCV intervals, increased blood pressure. |
Toxicity and Safety Pharmacology
Limited information is available on the LD50 of this compound. It is crucial to distinguish it from the similarly named compound, o-anisidine, for which toxicity data is more readily available.
Safety Pharmacology: A study in conscious dogs indicated that intravenous administration of this compound hydrobromide at doses of 0.4 mg/kg and higher can induce cardiovascular effects, including increased heart rate and blood pressure. A dose of 0.1 mg/kg was found to be devoid of deleterious effects on cardiorespiratory function in this model. Researchers should carefully monitor cardiovascular parameters, especially when conducting dose-escalation studies.
LD50: Specific LD50 values for this compound in common preclinical species (e.g., mice and rats) via oral and intravenous routes are not well-documented in the reviewed literature. Therefore, it is strongly recommended that researchers conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions before proceeding with efficacy studies.
Experimental Protocols
The following are generalized protocols for two common preclinical models used to evaluate the neuroprotective effects of this compound. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia, a hallmark of stroke.
Workflow for this compound Efficacy Testing in a Rat MCAO Model
Caption: Workflow for MCAO model and this compound evaluation.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Acclimate the animals for at least one week before surgery. Conduct baseline behavioral tests.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the CCA proximal to the bifurcation.
-
Insert a silicon-coated nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer this compound hydrobromide (e.g., 0.6 mg/kg) intravenously at the onset of reperfusion. The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
Neurological Assessment:
-
Perform neurological deficit scoring (e.g., modified Neurological Severity Score [mNSS] or Bederson score) at 24 hours, 48 hours, and 7 days post-MCAO.
-
Conduct more detailed behavioral tests (e.g., cylinder test, grid-walking test) at weekly intervals.
-
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Molecular Analysis: Process brain tissue from the peri-infarct region for Western blotting or other molecular assays to assess the expression and phosphorylation of proteins in relevant signaling pathways.
Two-Vessel Occlusion (2-VO) Model in Rats
This model induces chronic cerebral hypoperfusion, which is relevant for studying vascular dementia and other conditions associated with reduced cerebral blood flow.
Workflow for this compound Efficacy Testing in a Rat 2-VO Model
Caption: Workflow for 2-VO model and this compound evaluation.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats. Perform baseline cognitive testing (e.g., Morris Water Maze).
-
Anesthesia: Anesthetize the rat.
-
2-VO Surgery:
-
Make a midline neck incision.
-
Carefully isolate both common carotid arteries.
-
Permanently ligate both arteries with silk sutures.
-
-
Drug Administration: After a recovery period, begin daily administration of this compound hydrobromide (e.g., 0.3, 0.6, or 1.2 mg/kg) or vehicle for the duration of the study (e.g., 4 weeks).
-
Cognitive Assessment: Conduct cognitive tests, such as the Morris Water Maze, during the final week of treatment to assess learning and memory.
-
Histological and Molecular Analysis: At the end of the study, collect brain tissue for histological analysis (e.g., Nissl staining for neuronal survival, TUNEL staining for apoptosis) and molecular analysis of signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects primarily by acting as a non-specific muscarinic cholinergic receptor antagonist. This action triggers downstream signaling cascades that are crucial for neuronal survival and plasticity.
Key Signaling Pathways
-
Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway. This leads to the phosphorylation of Akt and GSK-3β, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately reducing neuronal apoptosis.
-
Notch Signaling Pathway: In the context of ischemic stroke, this compound can promote neuroplasticity by upregulating components of the Notch signaling pathway, such as Notch1 and its downstream target Hes1.
-
ERK1/2 Signaling Pathway: Activation of the ERK1/2 pathway is another mechanism through which this compound is thought to exert its neuroprotective effects.
Signaling Pathway Diagram
Proposed Signaling Cascade for this compound-Mediated Neuroprotection
Caption: this compound's neuroprotective signaling pathways.
Conclusion
This compound is a promising compound for preclinical research in neuroprotection, particularly in the context of ischemic stroke and chronic cerebral hypoperfusion. The effective dose in preclinical models appears to be in the range of 0.1 to 1.2 mg/kg for parenteral administration, with a good safety profile at the lower end of this range. Due to the lack of definitive LD50 data, careful dose-escalation studies are essential. The protocols and data presented in this document provide a foundation for researchers to design and conduct robust preclinical studies to further elucidate the therapeutic potential of this compound.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. View of Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia [cellmolbiol.org]
- 3. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. Compound this compound Hydrobromide Injection [zizhu-pharm.com]
Application Notes and Protocols for Evaluating Anisodine's Impact on Cerebral Microcirculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid, has demonstrated neuroprotective properties in preclinical models of cerebral ischemia and hypoperfusion. Its therapeutic potential is attributed, in part, to its beneficial effects on the cerebral microcirculation. These application notes provide a detailed overview of the methodologies used to evaluate the impact of this compound on key parameters of cerebral microcirculation, including cerebral blood flow, vascular diameter, and blood-brain barrier integrity. The protocols outlined below are intended to serve as a comprehensive resource for researchers investigating the cerebrovascular effects of this compound and other neuroprotective agents.
Key Methodologies and Experimental Protocols
Assessment of Cerebral Blood Flow by Laser Doppler Flowmetry
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to continuously monitor regional cerebral blood flow (CBF). It provides real-time measurement of red blood cell flux in the microvasculature of a specific brain region.
Experimental Protocol:
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. A focal cerebral ischemia model, such as the Middle Cerebral Artery Occlusion (MCAO) model, or a chronic cerebral hypoperfusion model, like the bilateral common carotid artery occlusion (2-VO) model, can be employed.[1]
Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Place the animal in a stereotaxic frame to ensure a stable head position.
-
Make a midline incision on the scalp to expose the skull.
-
For a closed-skull preparation, thin the skull over the region of interest (e.g., the parietal cortex supplied by the MCA) using a dental drill until it is translucent. For an open-skull preparation, perform a craniotomy to expose the dura mater.
-
Alternatively, a minimally invasive approach involves the periorbital placement of the LDF probe onto the skull over the distal region of the MCA.
-
Position the LDF probe perpendicular to the skull or dura surface, ensuring it is securely fixed.
-
Record a stable baseline CBF for at least 10-15 minutes before inducing ischemia or administering this compound.
-
Administer this compound (e.g., intraperitoneally or intravenously) at the desired dose(s). In a chronic hypoperfusion model, this compound hydrobromide has been administered at doses of 0.3, 0.6, and 1.2 mg/kg.[1]
-
Continuously record the CBF throughout the experiment, including the ischemic period and reperfusion if applicable.
Data Analysis: The LDF output is typically expressed in arbitrary perfusion units (PU). The change in CBF is calculated as a percentage of the baseline reading. In MCAO models, a successful occlusion is often confirmed by a sharp drop in CBF (e.g., to <20% of baseline). The effect of this compound on restoring or improving CBF can then be quantified.
Intravital Microscopy for Pial Arteriole Diameter and Blood Flow Velocity
Intravital microscopy allows for the direct visualization and measurement of dynamic changes in the pial microvasculature, including vessel diameter and red blood cell (RBC) velocity.
Experimental Protocol:
Animal Model: Mice are often preferred for intravital microscopy due to the thinner skull.
Surgical Procedure (Closed Cranial Window):
-
Anesthetize the animal and fix its head in a stereotaxic frame.
-
Perform a craniotomy over the parietal cortex to create a circular opening of approximately 3-4 mm in diameter, leaving the dura mater intact.
-
Cover the exposed brain surface with artificial cerebrospinal fluid (aCSF).
-
Secure a round glass coverslip over the craniotomy using dental acrylic, creating a sealed cranial window. This allows for chronic imaging.
-
Allow the animal to recover for at least one week before imaging experiments.
-
On the day of the experiment, anesthetize the animal and place it on the microscope stage.
-
Visualize the pial arterioles through the cranial window using a fluorescence microscope equipped with a water-immersion objective.
-
Administer a fluorescent dye intravenously (e.g., FITC-dextran) to delineate the blood plasma and measure vessel diameter. To measure RBC velocity, fluorescently labeled RBCs can be infused.
-
Record baseline images and videos of selected pial arterioles.
-
Administer this compound and record the changes in vessel diameter and RBC velocity over time.
Data Analysis: Vessel diameter can be measured offline from the recorded images using image analysis software. RBC velocity can be determined using techniques like the line-scan method or particle image velocimetry. Blood flow can then be calculated using the formula: Flow = Velocity × π × (Diameter/2)².
Evaluation of Blood-Brain Barrier Permeability using Evans Blue Assay
The Evans Blue (EB) assay is a widely used method to quantify disruptions in the blood-brain barrier (BBB). EB binds to serum albumin, and its extravasation into the brain parenchyma indicates increased BBB permeability.
Experimental Protocol:
Animal Model: Rats or mice subjected to cerebral ischemia models are suitable.
Procedure:
-
At a specific time point after the ischemic insult and this compound treatment, inject a 2% solution of Evans Blue dye in saline (e.g., 4 mL/kg) intravenously (e.g., via the tail vein).
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the cerebral vasculature.
-
Harvest the brain and dissect the region of interest (e.g., ischemic and non-ischemic hemispheres).
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide or trichloroacetic acid) to extract the extravasated EB dye.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to ensure complete extraction.
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 620 nm.
-
Quantify the amount of EB dye by comparing the absorbance to a standard curve of known EB concentrations.
Data Analysis: The results are typically expressed as the amount of Evans Blue per gram of brain tissue (e.g., µg/g). A significant reduction in EB extravasation in the this compound-treated group compared to the vehicle-treated ischemic group would indicate a protective effect on the BBB.
Signaling Pathway Analysis
This compound exerts its neuroprotective effects through the modulation of various signaling pathways. Western blotting is a key technique to quantify the changes in the expression and phosphorylation of proteins within these pathways.
Western Blot Protocol for Akt and ERK Phosphorylation
Tissue Preparation:
-
Following the experimental period, euthanize the animals and rapidly harvest the brains.
-
Dissect the brain tissue from the ischemic core, penumbra, and contralateral hemisphere on ice.
-
Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols when evaluating the effects of this compound on cerebral microcirculation in a preclinical model of cerebral ischemia.
| Parameter | Method | Control Group (Ischemia) | This compound-Treated Group (Ischemia) | Expected Outcome with this compound |
| Cerebral Blood Flow | Laser Doppler Flowmetry | Significant reduction from baseline (e.g., 20-30% of baseline) | Attenuated reduction or faster recovery of CBF | Increase in cerebral blood flow |
| Pial Arteriole Diameter | Intravital Microscopy | Vasoconstriction or minimal change | Dilation or prevention of constriction | Increase in vessel diameter |
| Blood-Brain Barrier Permeability | Evans Blue Assay | Increased extravasation (e.g., >10 µg/g tissue) | Reduced extravasation | Decreased permeability |
Table 1: this compound's Effects on Cerebral Microcirculation Parameters
| Signaling Molecule | Method | Control Group (Ischemia) | This compound-Treated Group (Ischemia) | Expected Outcome with this compound |
| p-Akt / Total Akt | Western Blot | Decreased ratio | Increased ratio | Activation of the Akt pathway |
| p-ERK / Total ERK | Western Blot | Increased ratio (early phase) | Further modulation (increase or decrease depending on timing) | Modulation of the ERK pathway |
| p-GSK-3β / Total GSK-3β | Western Blot | Decreased ratio | Increased ratio | Inhibition of GSK-3β (downstream of Akt) |
Table 2: this compound's Effects on Key Signaling Molecules
Visualizations
Experimental Workflow for Evaluating this compound's Effects
Caption: Experimental workflow for assessing this compound's cerebrovascular effects.
Signaling Pathways Modulated by this compound in Neuroprotection
Caption: this compound's modulation of neuroprotective signaling pathways.
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on the cerebral microcirculation. By employing these techniques, researchers can gain valuable insights into the mechanisms underlying this compound's neuroprotective properties and further explore its potential as a therapeutic agent for ischemic stroke and other cerebrovascular diseases. Consistent and standardized application of these protocols will ensure the generation of reliable and comparable data, facilitating the advancement of drug development in this critical area.
References
Ophthalmic Research Applications of Compound Anisodine Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Anisodine Injection is a formulation composed of this compound Hydrobromide and Procaine Hydrochloride. This compound, a derivative of scopolamine, is a non-selective muscarinic acetylcholine receptor antagonist and an alpha-1 adrenergic receptor antagonist. Procaine hydrochloride is a well-known local anesthetic that functions by blocking voltage-gated sodium channels. In ophthalmic research, this compound injection has been investigated for its potential therapeutic benefits in a range of ischemic and neurodegenerative eye diseases, as well as for myopia control. Its mechanisms of action, including improving ocular blood flow and providing neuroprotection, make it a subject of interest for developing novel treatments for various retinopathies and optic neuropathies.
These application notes provide a summary of the current research, quantitative data from preclinical and clinical studies, and detailed experimental protocols to guide researchers in their investigation of Compound this compound Injection.
Data Presentation
The following tables summarize the quantitative data from key studies on the ophthalmic applications of Compound this compound Injection and its components.
Table 1: Neuroprotective Effect of Compound this compound (CA) in a Mouse Model of Chronic Ocular Hypertension
| Treatment Group | Mean RGC Density (cells/mm²) ± SD | % RGC Survival vs. Control | Reference |
| Normal Control | 2356.5 ± 115.3 | 100% | [1][2] |
| CA Control | 2318.8 ± 123.5 | 98.4% | [1][2] |
| Ocular Hypertension Model | 1156.7 ± 98.2 | 49.1% | [1] |
| Ocular Hypertension Model + CA | 1876.4 ± 102.1 | 79.6% |
Table 2: Clinical Efficacy of Compound this compound Injection in Ischemic Eye Diseases
| Condition | Treatment Group | Outcome Measure | Result | Reference |
| Ischemic Optic Neuropathy | Compound this compound + Puerarin | Effective Rate | 88.9% | |
| Ischemic Optic Neuropathy | Tolazoline + Puerarin (Control) | Effective Rate | 49.1% | |
| Central Retinal Artery Occlusion | rt-PA + Compound this compound | Total Effective Rate | 91.67% | |
| Central Retinal Artery Occlusion | Conventional Therapy | Total Effective Rate | 70.83% | |
| Central Retinal Artery Occlusion | rt-PA + Compound this compound | Visual Field Defect | 35.08 ± 16.33% | |
| Central Retinal Artery Occlusion | Conventional Therapy | Visual Field Defect | 74.26 ± 12.91% |
Table 3: Effect of Racemic Anisodamine Eye Drops on Myopia Progression in Adolescents (12-Month Follow-up)
| Treatment Group | Mean Axial Elongation (mm) | Reference |
| DIMS Spectacle Lenses | Not specified, but higher than combination | |
| Orthokeratology (OK) Lenses | Not specified, but higher than combination | |
| DIMS + Racemic Anisodamine | Significantly less than DIMS alone | |
| OK Lenses + Racemic Anisodamine | Least axial elongation among all groups |
Experimental Protocols
Protocol for Induction of Chronic Ocular Hypertension in Mice (Microbead Model)
This protocol is adapted from a study investigating the neuroprotective effects of Compound this compound.
Materials:
-
C57BL/6J mice
-
Compound this compound Injection
-
Polystyrene microbeads (15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Microsyringe pump
-
Glass micropipettes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride ophthalmic solution
-
Slit-lamp biomicroscope
-
Tonometer (for measuring intraocular pressure - IOP)
Procedure:
-
Animal Preparation: Anesthetize the mice using an appropriate anesthetic regimen. Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Microbead Preparation: Suspend polystyrene microbeads in sterile PBS at a desired concentration. Vortex the suspension thoroughly before each injection to ensure uniform bead distribution.
-
Anterior Chamber Injection: Using a microsyringe pump and a glass micropipette, carefully inject 2 µl of the microbead suspension into the anterior chamber of one eye. The contralateral eye can serve as a control.
-
Post-injection Monitoring: Monitor the animals for recovery from anesthesia. Regularly measure IOP in both eyes using a tonometer. A significant and sustained elevation in IOP in the microbead-injected eye is expected.
-
Compound this compound Administration: For the treatment group, administer Compound this compound Injection at the desired dosage and frequency. In the cited study, the compound was administered orally. The route of administration can be adapted based on the research question.
-
Outcome Assessment: At the end of the experimental period, euthanize the animals and enucleate the eyes. Process the retinal tissue for analysis, such as retinal ganglion cell (RGC) counting via immunohistochemistry (e.g., Brn3a or Tuj1 staining) or retrograde labeling.
Protocol for Induction of Retinal Ischemia in Rabbits (Elevated IOP Model)
This is a general protocol for inducing retinal ischemia by elevating intraocular pressure.
Materials:
-
New Zealand white rabbits
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride ophthalmic solution
-
Sterile saline solution
-
Infusion cannula (e.g., 27-gauge needle) connected to a saline reservoir
-
Manometer
-
Ophthalmoscope
Procedure:
-
Animal Preparation: Anesthetize the rabbits and apply topical proparacaine hydrochloride to the cornea.
-
Cannulation: Gently insert the infusion cannula into the anterior chamber of the eye.
-
IOP Elevation: Raise the saline reservoir to a height that increases the intraocular pressure to a super-systolic level (e.g., 120 mmHg), which can be confirmed by observing the whitening of the iris and the cessation of retinal artery pulsation using an ophthalmoscope. Maintain this pressure for the desired duration of ischemia (e.g., 60 minutes).
-
Reperfusion: Lower the saline reservoir to allow for the restoration of retinal circulation. The return of blood flow can be confirmed by ophthalmoscopy.
-
Compound this compound Administration: Administer Compound this compound Injection at the desired dosage, route, and time points (before, during, or after ischemia).
-
Outcome Assessment: After a specific reperfusion period, the animals can be euthanized, and the eyes enucleated for histological analysis, protein expression studies, or other relevant assays to assess the extent of ischemic damage and the protective effects of the treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic effects of Compound this compound Injection in ophthalmic research are attributed to the distinct mechanisms of its two components: this compound and Procaine.
Caption: this compound's antagonistic effects on ocular receptors.
Caption: Procaine's neuroprotective mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Compound this compound Injection in a preclinical model of ocular hypertension.
References
Troubleshooting & Optimization
Anisodine hydrobromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Anisodine Hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound Hydrobromide?
A1: Proper storage is crucial to maintain the integrity of this compound Hydrobromide. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is advised.[1][2] It is imperative to protect the compound from light.
Q2: How should I handle this compound Hydrobromide upon receipt?
A2: this compound Hydrobromide is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs processing.[1][2] Upon receipt, it is best practice to transfer the compound to the recommended storage conditions as soon as possible to ensure its long-term stability.
Q3: What is the shelf life of this compound Hydrobromide?
A3: When stored correctly, this compound Hydrobromide has a shelf life of over three years.[1] Adherence to the specified storage conditions is critical to achieving this shelf life.
Q4: In what solvents can I dissolve this compound Hydrobromide?
A4: this compound Hydrobromide is soluble in DMSO (Dimethyl Sulfoxide). For creating stock solutions, it is recommended to use anhydrous DMSO.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of this compound Hydrobromide.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage procedures. Ensure the compound is stored at the correct temperature, protected from light, and in a tightly sealed container to prevent moisture absorption. Refer to the storage conditions table below for a summary.
-
-
Possible Cause 2: Hydrolytic degradation.
-
Solution: this compound hydrobromide, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of tropine and tropic acid derivatives. Ensure your solvents and buffers are within a neutral pH range if hydrolysis is not the intended outcome of your experiment.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidation. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is occurring.
-
-
Possible Cause 4: Photodegradation.
-
Solution: this compound hydrobromide should be protected from light. Use amber-colored vials or wrap your containers in aluminum foil during experiments and storage.
-
Problem: I am seeing a decrease in the potency of my this compound Hydrobromide solution over time.
-
Possible Cause: Instability in solution.
-
Solution: Prepare fresh solutions for your experiments whenever possible. If you need to store solutions, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound Hydrobromide in aqueous solutions, especially at room temperature, can be limited.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrobromide
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Hydrobromide
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound Hydrobromide in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid this compound Hydrobromide powder in a hot air oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours). Dissolve the stressed powder in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound Hydrobromide.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC results.
References
Technical Support Center: Enhancing Brain Delivery of Anisodine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the blood-brain barrier (BBB) penetration of Anisodine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the development of effective this compound formulations for neurological applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration across the blood-brain barrier a concern?
A1: this compound is a tropane alkaloid with anticholinergic properties that has shown neuroprotective effects in models of cerebral ischemia and hypoperfusion[1][2]. While studies indicate that this compound hydrobromide can cross the blood-brain barrier to exert these effects, optimizing its brain uptake is crucial for enhancing its therapeutic efficacy for central nervous system (CNS) disorders[1][3]. Poor BBB penetration can limit the concentration of this compound at its target sites within the brain, potentially reducing its clinical effectiveness.
Q2: What are the primary strategies for improving the BBB penetration of small molecules like this compound?
A2: The main approaches to enhance the brain delivery of drugs like this compound include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can facilitate its transport across the BBB.[4]
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can carry this compound across the BBB, potentially through mechanisms like adsorptive-mediated or receptor-mediated transcytosis.
-
Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive diffusion across the BBB. The prodrug is then converted to the active this compound molecule within the brain.
-
Intranasal delivery: Administering this compound through the nasal cavity may allow it to bypass the BBB and directly enter the CNS via the olfactory and trigeminal nerve pathways.
Q3: How can I select the best delivery strategy for my this compound experiments?
A3: The choice of delivery strategy depends on several factors, including the specific research question, the desired release profile, and the experimental model. For initial in vitro screening, nanoparticle or liposomal formulations are often convenient to prepare and characterize. For in vivo studies aiming for rapid brain uptake, intranasal delivery could be advantageous. The prodrug approach requires significant medicinal chemistry efforts but can lead to a highly effective molecule.
Q4: What in vitro models are suitable for assessing the BBB permeability of this compound formulations?
A4: Commonly used in vitro BBB models include:
-
Transwell models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.
-
Microfluidic BBB-on-a-chip models: These advanced models can incorporate shear stress and co-culture with other cell types (e.g., astrocytes, pericytes) to better replicate the in vivo microenvironment.
Q5: What are the key parameters to measure in vivo to confirm enhanced brain delivery of this compound?
A5: In vivo evaluation should focus on quantifying the concentration of this compound in the brain and comparing it to plasma levels. Key parameters include:
-
Brain-to-plasma concentration ratio (Kp): This ratio indicates the extent of drug accumulation in the brain.
-
Unbound brain-to-unbound plasma concentration ratio (Kp,uu): This is a more accurate measure of the drug's ability to cross the BBB and reach its target, as it considers the pharmacologically active unbound drug.
-
Brain uptake clearance (CLin): This parameter measures the rate of drug entry into the brain. Techniques like in vivo microdialysis can be used to measure unbound drug concentrations in the brain extracellular fluid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles/liposomes. | - Poor solubility of this compound in the chosen solvent. - Incompatible polymer/lipid and drug properties. - Suboptimal formulation parameters (e.g., pH, temperature, stirring speed). | - Optimize the solvent system for both this compound and the carrier material. - Screen different polymers or lipid compositions. - Systematically vary formulation parameters using a Design of Experiment (DoE) approach. |
| Inconsistent particle size or high polydispersity index (PDI) of the formulation. | - Inadequate mixing or homogenization during preparation. - Aggregation of nanoparticles/liposomes. - Instability of the formulation over time. | - Increase sonication time/power or homogenization speed. - Optimize the concentration of surfactants or stabilizers. - Evaluate the effect of pH and ionic strength on particle stability. - Characterize particle size and PDI immediately after preparation and at set time points. |
| No significant improvement in this compound permeability in in vitro BBB models. | - The chosen delivery system is not effectively interacting with the endothelial cells. - The in vitro model may not fully recapitulate the in vivo BBB. - The concentration of the formulation used is too low. | - Consider surface modification of nanoparticles/liposomes with targeting ligands (e.g., transferrin, RVG peptide) to promote receptor-mediated transcytosis. - Ensure the in vitro model exhibits high transendothelial electrical resistance (TEER) and low permeability to paracellular markers. - Test a range of concentrations of your this compound formulation. |
| High variability in in vivo brain uptake data. | - Inconsistent administration of the formulation (e.g., intravenous injection speed, intranasal instillation volume). - Differences in animal physiology or handling. - Issues with the analytical method for quantifying this compound. | - Standardize all administration procedures. - Ensure consistent animal age, weight, and strain. - Validate the bioanalytical method for accuracy, precision, and sensitivity in both plasma and brain tissue homogenates. |
Data Presentation
Table 1: Hypothetical Comparison of this compound Brain Delivery Strategies (Illustrative Data)
| Delivery System | Brain Concentration (ng/g) at 1h | Plasma Concentration (ng/mL) at 1h | Brain/Plasma Ratio |
| Free this compound Solution | 50 | 200 | 0.25 |
| This compound-Loaded PLGA-NPs | 150 | 180 | 0.83 |
| This compound-Loaded Liposomes | 120 | 160 | 0.75 |
| This compound Prodrug | 250 | 220 | 1.14 |
| Intranasal this compound | 300 | 100 | 3.00 |
Note: This table presents hypothetical data for illustrative purposes, as specific comparative studies for this compound were not found in the literature search. The values are based on typical improvements seen with these delivery systems for other small molecules.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound hydrobromide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound hydrobromide in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous PVA solution dropwise while sonicating on an ice bath.
-
Continue sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for characterization and use.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound formulation and free this compound solution.
-
Lucifer yellow or another paracellular marker.
-
LC-MS/MS or other suitable analytical method for this compound quantification.
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Replace the medium in the apical (donor) chamber with medium containing a known concentration of the this compound formulation or free this compound.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to compare the permeability of different formulations.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Receptor-mediated transcytosis of a ligand-coated nanoparticle across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Managing Side Effects of Anisodine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Anisodine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tropane alkaloid derived from the plant Anisodus tanguticus. It functions as a non-specific muscarinic acetylcholine receptor antagonist and a weaker α1-adrenergic receptor antagonist.[1][2][3] Its primary action is to block the effects of acetylcholine at muscarinic receptors in the central and peripheral nervous systems.[4][5] This blockade leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and cardiovascular changes.
Q2: What are the most common side effects of this compound observed in animal studies?
The most commonly reported side effects are related to its anticholinergic properties and include:
-
Cardiovascular: Tachycardia (increased heart rate), increased diastolic and mean blood pressure, and shortening of PR and QTCV intervals on an electrocardiogram (ECG). These effects are generally dose-dependent.
-
Anticholinergic: Dry mouth, mydriasis (dilated pupils), and potential for urinary retention and decreased gastrointestinal motility.
-
Respiratory: Accelerated breathing has been observed, although it may not always be statistically significant.
-
Central Nervous System (CNS): At higher doses, CNS effects such as restlessness or delirium could potentially occur due to the central anticholinergic action.
Q3: Are the side effects of this compound reversible?
Yes, the side effects of this compound are generally reversible. As a competitive antagonist, its effects can be overcome. In cases of overdose or severe side effects, acetylcholinesterase inhibitors like physostigmine or neostigmine can be used as reversal agents. These drugs increase the concentration of acetylcholine at the receptor, thereby competing with this compound and reversing its effects.
Q4: How can I minimize the side effects of this compound in my animal studies?
Minimizing side effects is crucial for animal welfare and data integrity. Key strategies include:
-
Dose-response studies: Conduct pilot studies to determine the lowest effective dose of this compound for your experimental model that minimizes adverse effects.
-
Careful monitoring: Closely monitor physiological parameters such as heart rate, blood pressure, and body temperature, especially during and immediately after administration.
-
Supportive care: Ensure animals have easy access to water to counteract dehydration from dry mouth and monitor for signs of urinary retention or gastrointestinal stasis.
-
Pre-treatment with anticholinergics: In some experimental paradigms, pre-treatment with a peripherally acting anticholinergic agent might be considered to mitigate some systemic side effects, though this requires careful justification and consideration of potential interactions.
Troubleshooting Guides
Issue 1: Animal exhibits sudden, significant tachycardia and hypertension after this compound administration.
-
Immediate Action:
-
Temporarily halt the experiment and closely monitor the animal's vital signs (heart rate, blood pressure, respiration).
-
Ensure the animal is in a calm, quiet environment to avoid additional stress.
-
If vital signs do not begin to normalize within a short period, or if the animal shows signs of distress, prepare for potential intervention.
-
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the concentration of your this compound solution and the administered volume to rule out a dosing error.
-
Consider Reversal: If the cardiovascular effects are severe and life-threatening, administration of a reversal agent may be necessary. Physostigmine is a centrally and peripherally acting acetylcholinesterase inhibitor that can be used. However, it should be administered slowly and with caution due to the risk of cholinergic crisis (bradycardia, seizures). Neostigmine, which acts primarily in the periphery, is another option. Always consult with a veterinarian for appropriate dosing and administration of reversal agents.
-
Future Prevention: In subsequent experiments, consider using a lower starting dose of this compound and titrating up to the desired effect.
-
Issue 2: Animal shows signs of severe anticholinergic toxicity (e.g., delirium, extreme agitation, urinary retention).
-
Immediate Action:
-
Ensure the animal's safety to prevent injury from agitated behavior.
-
Provide a quiet and dimly lit environment.
-
Check for a distended bladder, which may indicate urinary retention.
-
-
Troubleshooting Steps:
-
Supportive Care: Provide subcutaneous fluids to maintain hydration.
-
Pharmacological Intervention: For severe CNS excitement, benzodiazepines may be considered for sedation, but this should be done in consultation with a veterinarian as it can complicate the clinical picture.
-
Reversal: As with severe cardiovascular effects, physostigmine can be effective in reversing central anticholinergic delirium. Due to its potential for serious side effects, its use should be reserved for severe cases and administered by trained personnel.
-
Future Prevention: Evaluate the dose of this compound used. Such severe CNS effects suggest the dose may be too high for the animal model.
-
Data Presentation
Table 1: Dose-Dependent Cardiovascular and Respiratory Effects of Intravenous this compound Hydrobromide in Conscious Beagle Dogs
| Dose (mg/kg) | Heart Rate | PR Interval | QTCV Interval | Diastolic Blood Pressure | Mean Blood Pressure | Respiratory Rate |
| 0.1 | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change |
| 0.4 | Significantly increased | Significantly shortened | Significantly shortened | No significant change | No significant change | Accelerated (not statistically significant) |
| 1.6 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased | Accelerated (not statistically significant) |
| 6.4 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased | Accelerated (not statistically significant) |
Data summarized from a study in conscious beagle dogs. Effects were observed shortly after administration and were most pronounced within the first few hours.
Experimental Protocols
Protocol 1: Administration of this compound to Rodents
This protocol provides a general guideline for the administration of this compound to rats and mice. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Materials:
-
This compound hydrobromide powder
-
Sterile saline (0.9% sodium chloride)
-
Appropriate size syringes and needles (e.g., 25-27 gauge for subcutaneous or intraperitoneal injection in mice)
-
Animal scale
-
Monitoring equipment (e.g., pulse oximeter for heart rate, non-invasive blood pressure cuff)
-
-
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the this compound hydrobromide powder.
-
Dissolve in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation:
-
Accurately weigh the animal to determine the correct injection volume.
-
Gently restrain the animal.
-
-
Administration:
-
Subcutaneous (SC) Injection: Tent the skin on the back and insert the needle into the subcutaneous space. Aspirate to ensure you have not entered a blood vessel, then inject the solution.
-
Intraperitoneal (IP) Injection: Position the animal with its head tilted slightly down. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. Aspirate before injecting.
-
-
Post-Administration Monitoring:
-
Immediately following injection, place the animal in a clean cage and observe for any acute adverse reactions.
-
Monitor vital signs (heart rate, respiratory rate) and behavior at regular intervals (e.g., 5, 15, 30, 60 minutes post-injection and then periodically as required by the experimental design).
-
Provide easy access to food and water.
-
-
Protocol 2: Management of this compound Overdose with a Reversal Agent
This is a generalized protocol and should only be performed under veterinary supervision. Specific doses of reversal agents should be determined in consultation with a veterinarian.
-
Materials:
-
Physostigmine or Neostigmine solution for injection
-
Syringes and needles
-
IV catheter supplies (if applicable)
-
Monitoring equipment
-
-
Procedure:
-
Assessment: Confirm that the animal is experiencing severe anticholinergic toxicity that warrants reversal.
-
Dosage Calculation: Based on the veterinarian's recommendation, calculate the appropriate dose of the reversal agent.
-
Administration:
-
Administer the reversal agent slowly via the recommended route (e.g., slow intravenous or intramuscular injection). Rapid administration of physostigmine can induce seizures and cardiac arrhythmias.
-
-
Continuous Monitoring:
-
Continuously monitor the animal's vital signs and clinical signs during and after administration of the reversal agent.
-
Be prepared for potential cholinergic side effects from the reversal agent (e.g., bradycardia, salivation, bronchospasm). Atropine may be required to manage these effects.
-
-
Visualizations
Caption: this compound blocks acetylcholine at muscarinic receptors.
Caption: Troubleshooting workflow for this compound side effects.
Caption: Muscarinic receptor signaling pathways blocked by this compound.
References
Anisodine Drug Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interactions between anisodine and other cholinergic agents. The content is structured to address common questions and troubleshooting scenarios encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cholinergic system?
This compound is a tropane alkaloid that functions as an anticholinergic agent.[1][2] Its primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors, this compound blocks the action of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists, thereby inhibiting the effects of parasympathetic nerve stimulation.[1] It is considered a non-specific muscarinic antagonist, meaning it does not show high selectivity for any single muscarinic receptor subtype (M1-M5).
Q2: How does this compound interact with cholinergic agonists (e.g., Carbachol, Acetylcholine)?
This compound exhibits competitive antagonism towards cholinergic agonists. In functional assays, the presence of this compound will cause a rightward parallel shift in the concentration-response curve of a muscarinic agonist like carbachol or acetylcholine. This means that a higher concentration of the agonist is required to produce the same level of response. The maximum response of the agonist can still be achieved, provided a high enough concentration of the agonist is used. This interaction is surmountable.
Q3: What is the expected interaction between this compound and acetylcholinesterase (AChE) inhibitors (e.g., Physostigmine, Donepezil)?
An antagonistic pharmacodynamic interaction is expected. AChE inhibitors work by increasing the synaptic concentration of acetylcholine. This compound, being a muscarinic antagonist, directly blocks the receptors where this increased acetylcholine would act. Consequently, the co-administration of this compound can counteract and reduce the therapeutic or experimental effects of AChE inhibitors. For example, in a clinical context, administering an anticholinergic agent to a patient on a cholinesterase inhibitor for Alzheimer's disease could diminish the cognitive benefits of the latter.
Q4: What happens when this compound is co-administered with another anticholinergic drug (e.g., Atropine, Scopolamine)?
When this compound is used concurrently with other anticholinergic agents, an additive or synergistic effect is likely to occur. Both drugs will compete for muscarinic receptors, leading to a greater overall anticholinergic effect than either drug would produce alone. This can result in an increased incidence and severity of anticholinergic side effects, such as dry mouth, blurred vision, tachycardia, and urinary retention.
Q5: Does this compound interact with nicotinic acetylcholine receptors (nAChRs)?
While the primary target of this compound is the muscarinic receptor system, some evidence suggests that its related compound, anisodamine, may also act as a nicotinic cholinoceptor antagonist. However, its affinity for muscarinic receptors is considered its dominant pharmacological action.
Q6: Are there any non-cholinergic interactions of note for this compound?
Yes, this compound has been shown to possess α1-adrenergic receptor blocking properties, although it is less potent in this regard than its relative, anisodamine. This action may contribute to its effects on the cardiovascular system, such as vasodilation. However, it is unlikely that this compound produces significant α-adrenergic blockade in clinically relevant doses.
Troubleshooting Experimental Results
Problem 1: My muscarinic agonist (e.g., Carbachol) is showing reduced potency in the presence of this compound.
-
Explanation: This is the expected outcome. This compound is a competitive antagonist at muscarinic receptors. It competes with the agonist for the same binding site, thereby increasing the EC50 (effective concentration to produce 50% of the maximal response) of the agonist.
-
Troubleshooting Action: To confirm competitive antagonism, you should generate full concentration-response curves for your agonist in the presence of several fixed concentrations of this compound. If the antagonism is competitive, you will observe:
-
Parallel rightward shifts of the agonist's concentration-response curve.
-
No reduction in the maximum achievable response.
-
-
Further Analysis: You can perform a Schild analysis by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot will give you the pA2 value, a measure of the antagonist's potency. A slope of approximately 1 is indicative of competitive antagonism.
Problem 2: I am observing inconsistent or non-parallel shifts in my agonist dose-response curves with this compound.
-
Explanation: While this compound is primarily a competitive muscarinic antagonist, deviations from ideal competitive behavior can occur for several reasons. This could be due to experimental conditions, or it could indicate a more complex interaction.
-
Troubleshooting Checklist:
-
Equilibration Time: Ensure that the tissue or cell preparation has been incubated with this compound for a sufficient time to reach equilibrium before adding the agonist.
-
Drug Stability: Confirm the stability of this compound and the agonist in your experimental buffer and conditions.
-
Receptor Subtypes: Your system may express multiple muscarinic receptor subtypes for which this compound has differing affinities, potentially leading to complex curve shifts.
-
Non-Competitive Effects: At very high concentrations, some competitive antagonists can exhibit non-competitive effects (e.g., channel block) which may depress the maximal response. Check if you are using an appropriate concentration range.
-
Problem 3: My results with this compound differ significantly from those with Atropine at the same molar concentration.
-
Explanation: this compound and atropine are both non-selective muscarinic antagonists, but they are not equipotent. Anisodamine, a closely related compound, has been shown to have a lower affinity for muscarinic receptors compared to atropine. This compound is also generally considered less potent than atropine.
-
Troubleshooting Action: Do not assume equimolar concentrations will produce equal effects. You must determine the potency (e.g., pA2 or Ki) of each antagonist in your specific experimental system to make valid comparisons.
Data Presentation
Table 1: Muscarinic Receptor Antagonist Potency
The following table presents antagonist potency values (pA2 or pKB) for anisodamine, a compound structurally and pharmacologically similar to this compound. These values can serve as an estimate for this compound's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Antagonist | Receptor Target | pA2 / pKB Value | Tissue/System | Reference |
| Anisodamine | Prejunctional M2-Muscarinic | 7.78 | Canine Saphenous Vein | |
| Postjunctional M1-Muscarinic | 7.86 | Canine Saphenous Vein | ||
| Atropine | Prejunctional M2-Muscarinic | 8.69 | Canine Saphenous Vein | |
| Postjunctional M1-Muscarinic | 9.25 | Canine Saphenous Vein | ||
| M3-Muscarinic | 8.72 | Human Colon (Circular Muscle) | ||
| M3-Muscarinic | 8.60 | Human Colon (Longitudinal Muscle) |
Note: pKB is the negative logarithm of the dissociation constant (KB) for a competitive antagonist and is theoretically equal to the pA2 value when the Schild plot slope is 1.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a general method to determine the binding affinity (Ki) of this compound for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
1. Materials:
-
Receptor Source: Membrane preparations from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO-M1 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound hydrobromide.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known, unlabeled muscarinic antagonist like atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail & Counter.
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
Set up the assay in a 96-well plate in a total volume of 250 µL.
-
For Total Binding wells: Add 50 µL of Assay Buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5-1 nM), and 150 µL of the membrane preparation (50-100 µg protein).
-
For Non-specific Binding wells: Add 50 µL of atropine (1-10 µM final concentration), 50 µL of [³H]-NMS, and 150 µL of the membrane preparation.
-
For Competition wells: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]-NMS, and 150 µL of the membrane preparation.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration onto the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Competitive antagonism of this compound at the muscarinic receptor.
Caption: Workflow for Schild analysis to quantify competitive antagonism.
Caption: Logical relationships of this compound and other cholinergic agents.
References
Potential toxicity of Anisodine at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and addresses frequently asked questions regarding the experimental use of Anisodine, with a specific focus on its potential toxicity at high concentrations. Given the limited availability of public toxicity data for this compound, data from its close structural and functional analogue, Atropine, is provided for comparative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tropane alkaloid that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. This action leads to a variety of physiological effects, including smooth muscle relaxation and reduced glandular secretions. While its primary targets are mAChRs, some studies suggest it may also possess α1-adrenoceptor blocking properties, although this is considered a weaker effect.
Q2: What are the expected signs of toxicity when using this compound at high concentrations in our experiments?
High concentrations of this compound are expected to produce a classic anticholinergic toxidrome. In in vivo animal models, researchers should monitor for the following dose-dependent signs:
-
Mild to Moderate Toxicity: Dry mouth (leading to decreased grooming), mydriasis (pupil dilation), tachycardia (increased heart rate), and reduced gastrointestinal motility.
-
Severe Toxicity: Agitation, restlessness, confusion, delirium, hallucinations, hyperthermia, urinary retention, and in extreme cases, seizures, coma, and respiratory depression.
It is crucial to establish a clear dose-response relationship and define humane endpoints in your study protocol.
Q3: We are observing unexpected cell death in our in vitro culture after applying high concentrations of this compound. What could be the cause?
Beyond its receptor-mediated effects, high concentrations of any compound can induce cytotoxicity through off-target effects. Potential causes for unexpected cell death include:
-
Disruption of Cellular Respiration: Interference with mitochondrial function.
-
Induction of Apoptosis: Activation of programmed cell death pathways.
-
Necrosis: Direct damage to the cell membrane leading to lysis.
It is recommended to perform a standard cytotoxicity assay, such as the MTT or LDH release assay, to quantify the cytotoxic potential of this compound in your specific cell line and determine its half-maximal inhibitory concentration (IC50).
Q4: How does the toxicity of this compound compare to that of Atropine?
This compound is generally considered to be less potent and have a lower toxicity profile than Atropine. However, direct comparative studies are limited. For planning experiments, it is prudent to assume a similar toxicity profile while anticipating that higher concentrations of this compound may be required to elicit the same magnitude of effect as Atropine.
Troubleshooting Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in in vivo behavioral assays. | Animal stress, improper dosing, variability in drug metabolism. | Ensure proper acclimatization of animals. Verify dosing calculations and administration technique. Consider using a vehicle control and positive control (e.g., Atropine). |
| High variability in in vitro cytotoxicity assays. | Inconsistent cell seeding density, contamination, issues with reagent preparation. | Standardize cell seeding protocols. Regularly check for mycoplasma contamination. Prepare fresh reagents and ensure complete solubilization of formazan crystals in MTT assays. |
| Animals show severe adverse effects at calculated "low" doses. | Calculation error, incorrect stock solution concentration, unexpected species sensitivity. | Immediately double-check all calculations and the concentration of the dosing solution. Review literature for species-specific sensitivity. Cease administration and consult with the institutional animal care and use committee (IACUC). |
| No observable anticholinergic effects at high doses. | Inactive compound, incorrect route of administration, rapid metabolism. | Verify the identity and purity of your this compound sample. Ensure the chosen route of administration allows for adequate bioavailability. Consider pharmacokinetic studies to assess metabolism and clearance. |
Quantitative Toxicity Data
Table 1: Acute Toxicity of Atropine (in vivo)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 500 |
| Mouse | Oral | 75 |
| Rabbit | Oral | 600 |
Data compiled from safety data sheets and toxicology databases.
Table 2: Cytotoxicity of Atropine (in vitro)
| Cell Line | Assay | IC50 | Incubation Time |
| MDA-MB-231 (Human Breast Cancer) | MTT | ~20 µM | 24-72 hours[1] |
| T47D (Human Breast Cancer) | MTT | <15 µM | 24-72 hours[2] |
| Normal Breast Cells | MTT | >60 µM | 48 hours[1] |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in an adherent cell line (e.g., HeLa, HepG2, SH-SY5Y).
Materials:
-
This compound stock solution (e.g., in DMSO or PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Assessment of Anticholinergic Effects in Rodents
This protocol outlines a basic procedure to observe the central and peripheral anticholinergic effects of this compound in rats. All procedures must be approved by an IACUC.
Materials:
-
This compound dosing solution
-
Vehicle control solution (e.g., saline)
-
Positive control solution (e.g., Atropine)
-
Appropriate animal restraints and dosing equipment (e.g., gavage needles, syringes)
-
Observational arena or home cage
-
Pupilometer or caliper
-
Stopwatch
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Record baseline heart rate (using a non-invasive tail-cuff system), pupil size, and general activity levels for each animal.
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses. Administer vehicle to the control group and Atropine to the positive control group.
-
Behavioral Observations: At set time points (e.g., 15, 30, 60, and 120 minutes post-dosing), observe and score the animals for signs of anticholinergic toxicity:
-
General Activity: Hypo- or hyperactivity, stereotyped behaviors (e.g., repetitive sniffing, gnawing).
-
Motor Function: Ataxia, gait abnormalities.
-
Autonomic Signs: Piloerection, salivation (or lack thereof), urination, and defecation frequency.
-
-
Physiological Measurements: At the same time points, measure:
-
Pupil Diameter: Carefully measure pupil size.
-
Heart Rate: Measure heart rate.
-
-
Data Analysis: Compare the dose groups to the vehicle control group for each parameter at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
Technical Support Center: Improving the Therapeutic Index of Anisodine Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Anisodine formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
This compound is a tropane alkaloid and a non-specific muscarinic acetylcholine receptor antagonist.[1] It is primarily used in China for the treatment of acute circulatory shock and ischemic stroke.[1] Its therapeutic effects are attributed to its ability to improve microcirculation and act as a neuroprotective agent.[2]
Q2: What are the known side effects of this compound that limit its therapeutic index?
As an anticholinergic agent, this compound's side effects are dose-dependent and include dry mouth, blurred vision, dizziness, constipation, and in more severe cases, tachycardia, urinary retention, and confusion, particularly in elderly patients.[3] These adverse effects can limit the maximum tolerated dose and thus narrow the therapeutic window.
Q3: What are the existing formulations of this compound?
Currently, this compound is available as this compound Hydrobromide in injectable and oral tablet forms.[3] There is also a "Compound this compound Injection" which includes procaine hydrochloride, reportedly to enhance its therapeutic effects in ischemic eye diseases.
Q4: What general strategies can be employed to improve the therapeutic index of a drug like this compound?
Strategies to improve the therapeutic index typically focus on increasing the drug's efficacy at the target site while minimizing its concentration and activity at off-target sites. This can be achieved through:
-
Novel Drug Delivery Systems: Encapsulating the drug in carriers like liposomes or nanoparticles can alter its pharmacokinetic profile, leading to targeted delivery and reduced systemic exposure.
-
Combination Therapy: Co-administering this compound with agents that can counteract its side effects or enhance its therapeutic effect at lower doses.
-
Chemical Modification: Creating derivatives of this compound with higher affinity for target receptors or a more favorable pharmacokinetic profile.
Troubleshooting Guides for Experimental Formulations
This section provides guidance on common issues encountered when developing and testing novel this compound formulations.
Issue 1: High Incidence of Anticholinergic Side Effects in Preclinical Models
-
Problem: Animal models treated with a novel this compound formulation exhibit excessive anticholinergic side effects (e.g., mydriasis, tachycardia, reduced salivation) even at theoretically therapeutic doses.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure the novel formulation is stable and the drug release profile is as expected. Uncontrolled burst release can lead to toxic systemic concentrations.
-
Re-evaluate Dosing Regimen: The dosing regimen may need adjustment. Consider a lower dose, less frequent administration, or a continuous infusion model if applicable.
-
Assess Biodistribution: Conduct a biodistribution study to determine if the formulation is accumulating in non-target tissues, leading to exaggerated side effects.
-
Consider a Different Animal Model: The chosen animal model may be particularly sensitive to anticholinergic effects. Evaluate if a different species or strain would be more appropriate.
-
Issue 2: Poor Encapsulation Efficiency or Stability of Liposomal/Nanoparticle Formulations
-
Problem: Difficulty in achieving high encapsulation efficiency of this compound in liposomes or nanoparticles, or the formulation is unstable in storage or physiological conditions.
-
Troubleshooting Steps:
-
Optimize Lipid/Polymer Composition: Vary the lipid or polymer composition of the carrier. For liposomes, factors like lipid chain length, charge, and the inclusion of cholesterol can significantly impact encapsulation and stability.
-
Adjust Formulation Method: Experiment with different preparation techniques (e.g., thin-film hydration, sonication, extrusion) to improve encapsulation.
-
pH Gradient Loading: For a weakly basic drug like this compound, a pH gradient loading method can significantly improve encapsulation efficiency in liposomes.
-
Surface Modification: The addition of polyethylene glycol (PEG) to the surface of the carriers (PEGylation) can improve stability in biological fluids.
-
Issue 3: Inconsistent Results in Combination Therapy Studies
-
Problem: Preclinical studies combining this compound with a side-effect mitigating agent show variable and unpredictable outcomes.
-
Troubleshooting Steps:
-
Investigate Pharmacokinetic Interactions: The co-administered drug may be altering the absorption, distribution, metabolism, or excretion (ADME) of this compound. Conduct pharmacokinetic studies of both drugs when administered alone and in combination.
-
Evaluate Pharmacodynamic Interactions: The two drugs may have complex interactions at the receptor level. In vitro receptor binding assays can help elucidate these interactions.
-
Optimize the Dose Ratio and Schedule: The relative doses of this compound and the co-administered drug, as well as the timing of their administration, can be critical. A systematic dose-ratio study is recommended.
-
Quantitative Data Summary
The following table summarizes adverse events reported in a meta-analysis of clinical trials on this compound Hydrobromide injection for acute ischemic stroke. This data can serve as a baseline for comparing the safety profile of novel formulations.
| Adverse Event | This compound Group (n=668) | Control Group (n=669) |
| Dry Mouth and Flushing | Reported | Not Reported |
| Nausea and Vomiting | Reported | Reported |
| Elevated ALT | Reported | Reported |
| Dizziness | Reported | Not Reported |
| Weakness | Reported | Reported |
| Gastrointestinal Reactions | Reported | Reported |
Note: The meta-analysis concluded that there was no statistically significant difference in the overall rate of adverse events between the this compound injection group and the control group.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anticholinergic Side Effects
This protocol outlines a method for quantifying common anticholinergic side effects in a rodent model.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Vehicle Control (Saline)
-
This compound Standard Formulation (e.g., 1 mg/kg, IV)
-
Novel this compound Formulation (equivalent dose)
-
-
Saliva Secretion Assay:
-
Anesthetize rats with an appropriate anesthetic.
-
Place a pre-weighed cotton ball in the sublingual space for 5 minutes.
-
Remove the cotton ball and weigh it to determine the amount of saliva secreted.
-
Administer the test articles and repeat the saliva collection at set time points (e.g., 30, 60, 120 minutes post-dose).
-
-
Pupil Dilation (Mydriasis) Assay:
-
Measure the pupil diameter of conscious, restrained rats using a calibrated digital caliper or a specialized pupillometer under constant light conditions.
-
Administer the test articles and measure pupil diameter at regular intervals.
-
-
Heart Rate Monitoring:
-
Implant telemetry devices for continuous heart rate monitoring or use a non-invasive tail-cuff system.
-
Record baseline heart rate before and after administration of the test articles.
-
-
Data Analysis: Compare the changes in saliva secretion, pupil diameter, and heart rate between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: this compound's mechanism and resulting effects.
Caption: Workflow for developing improved this compound formulations.
Caption: Strategies to improve this compound's therapeutic index.
References
Technical Support Center: Anisodine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Anisodine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a tropane alkaloid and a derivative of scopolamine.[1] It functions as an antagonist for both muscarinic acetylcholine receptors and α1-adrenergic receptors.[1][2] Like many tropane alkaloids, this compound's chemical structure can present challenges in achieving sufficient solubility in aqueous buffers commonly used for in vitro biological assays. Poor solubility can lead to inaccurate and irreproducible experimental results due to compound precipitation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble compounds.[3][4] this compound hydrobromide is soluble in DMSO. Ethanol can also be a suitable solvent for many organic molecules.
Q3: What should I do if my this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. This occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.
-
pH Adjustment: this compound is a tropane alkaloid, which is a weak base. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the tertiary amine group, forming a more soluble salt in situ. However, you must first verify that the lower pH will not adversely affect your cells or assay components.
Q4: How should I store this compound powder and stock solutions?
Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Powder: Store this compound hydrobromide powder in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years).
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For short-term storage, aliquots can be kept at 0-4°C for days to weeks. For long-term storage, it is recommended to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Solubility Data
| Solvent/Buffer | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Often used for dissolving organic compounds. |
| Water / Aqueous Buffers (Neutral pH) | Sparingly Soluble | As a tropane alkaloid, the free base form has low aqueous solubility. |
| Aqueous Buffers (Acidic pH, e.g., 4-6) | Moderately Soluble | Lowering the pH can increase the solubility of tropane alkaloids. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | Similar to water at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrobromide in DMSO.
Materials:
-
This compound hydrobromide (Molecular Weight: 400.27 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 4.0 mg of this compound hydrobromide powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrobromide.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from a concentrated DMSO stock for use in cell-based assays.
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to prepare an intermediate dilution to minimize pipetting errors. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the cell culture medium (e.g., add 2 µL of the stock to 198 µL of medium).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Immediate Use: It is best practice to prepare working solutions immediately before use to minimize potential degradation in the aqueous environment of the cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution during the experiment. | The concentration of this compound exceeds its solubility in the assay buffer. | Lower the final concentration of this compound. Consider adjusting the pH of the buffer to be more acidic, if compatible with the assay. |
| High variability in experimental results. | Inconsistent dissolution of this compound. Degradation of the compound in the stock or working solution. | Ensure the stock solution is fully dissolved before making dilutions. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No observable effect of this compound in a cell-based assay. | The actual concentration of dissolved this compound is lower than intended due to poor solubility. The compound may have degraded. | Visually inspect for any precipitate. Prepare fresh solutions. Consider performing a solubility test at the desired concentration before the main experiment. |
| Cell toxicity observed in control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). |
Signaling Pathways and Experimental Workflows
This compound acts as an antagonist at muscarinic acetylcholine receptors and α1-adrenergic receptors. Understanding these signaling pathways is crucial for interpreting experimental results.
Muscarinic Acetylcholine Receptor Signaling
References
Refining Anisodine Neuroprotection Studies: A Technical Support Hub
For researchers, scientists, and drug development professionals investigating the neuroprotective potential of Anisodine, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs and navigate common challenges.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] Its primary mechanism of action is as a non-selective muscarinic acetylcholine receptor antagonist.[2] By blocking these receptors, this compound can modulate neurotransmitter release, which is thought to contribute to its neuroprotective effects.[2]
Q2: What are the reported neuroprotective effects of this compound?
A2: Preclinical studies have shown that this compound exhibits several neuroprotective properties, including anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects.[2][3] It has been investigated for its potential therapeutic benefits in conditions like ischemic stroke and vascular dementia.
Q3: What is the difference between this compound and this compound Hydrobromide?
A3: this compound is the base form of the compound. This compound hydrobromide is the salt form, which is often used in research and clinical settings due to its improved stability and solubility in aqueous solutions. For experimental purposes, it is crucial to note which form is being used as it can affect dosage calculations and solution stability.
Experimental Design
Q4: What are appropriate in vitro models to study this compound's neuroprotective effects?
A4: Common in vitro models include primary neuronal cultures or neuronal-like cell lines such as HT22 and NSC-34. To mimic neurotoxic conditions, these cells can be exposed to insults like oxygen-glucose deprivation (OGD/R), glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides.
Q5: What are suitable in vivo models for this compound research?
A5: A widely used in vivo model is the permanent bilateral common carotid artery occlusion in rats to induce vascular dementia. Other models include middle cerebral artery occlusion (MCAO) in mice to simulate ischemic stroke.
Q6: How should I determine the optimal dose of this compound for my experiments?
A6: Dose-response studies are essential. Based on existing literature, in vivo studies in rats have used low, medium, and high doses. For in vitro studies, a range of concentrations should be tested to determine the optimal protective effect without inducing cytotoxicity. For example, one study on compound this compound used concentrations ranging from 0.126 to 1.010 g/L.
Signaling Pathways
Q7: Which signaling pathways are implicated in this compound's neuroprotective mechanism?
A7: this compound has been shown to exert its neuroprotective effects by modulating several signaling pathways. One key pathway is the Akt/GSK-3β signaling cascade, which is involved in promoting cell survival and reducing apoptosis. This compound treatment has been found to increase the phosphorylation of Akt and GSK-3β. Additionally, the Notch signaling pathway has been implicated in the neural remodeling and recovery promoted by this compound hydrobromide after ischemic stroke.
Q8: Is there evidence for this compound's involvement in the Nrf2/HO-1 or NF-κB pathways?
A8: While the direct activation of the Nrf2/HO-1 pathway or inhibition of the NF-κB pathway by this compound is not yet definitively established in the provided search results, these pathways are critical in neuroprotection against oxidative stress and inflammation. Given this compound's demonstrated anti-oxidative and anti-inflammatory effects, investigating its potential modulation of these pathways would be a logical and valuable area of future research. The Nrf2/HO-1 pathway is a major regulator of cellular defense against oxidative stress, while the NF-κB pathway is a key mediator of inflammatory responses in immune cells like microglia.
Troubleshooting Guide
Issues with this compound Solution
Problem 1: Precipitation of this compound in cell culture media.
-
Cause: this compound, particularly the base form, may have limited solubility in aqueous solutions at neutral pH.
-
Solution:
-
Use this compound Hydrobromide, which has better solubility.
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
When diluting from a DMSO stock, add the stock solution to the media while vortexing to ensure rapid and even dispersion.
-
Problem 2: Potential degradation of this compound during long-term experiments.
-
Cause: Like many natural compounds, this compound's stability in cell culture media at 37°C over extended periods may be a concern.
-
Solution:
-
For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals.
-
Conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). This can be done by measuring the concentration of the compound over time using methods like HPLC.
-
Inconsistent or Unexpected Experimental Results
Problem 3: High variability in cell viability assays.
-
Cause: Variability can arise from uneven cell seeding, edge effects in multi-well plates, or inconsistent timing of reagent addition.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or media.
-
Use a multichannel pipette for adding reagents to ensure consistency across wells.
-
Problem 4: No significant neuroprotective effect observed.
-
Cause: The dose of this compound may be suboptimal, the timing of administration may not be appropriate for the injury model, or the chosen experimental model may not be suitable.
-
Solution:
-
Perform a thorough dose-response study to identify the optimal concentration.
-
Vary the timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult.
-
Ensure the chosen in vitro or in vivo model is relevant to the neuroprotective mechanisms you are investigating. For instance, if you are studying anti-inflammatory effects, a model involving microglial activation would be appropriate.
-
Problem 5: Potential off-target effects.
-
Cause: this compound is a muscarinic antagonist, which could have broader physiological effects in vivo that may confound the interpretation of neuroprotection data.
-
Solution:
-
In in vivo studies, include appropriate control groups to assess the systemic effects of this compound.
-
Consider using specific muscarinic receptor agonists or antagonists in your experiments to confirm that the observed effects are indeed mediated through muscarinic receptor blockade.
-
Be aware of potential interactions with other receptors, as some atropine-like agents have been shown to have weak alpha-adrenoceptor blocking properties.
-
Data Presentation
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Effects of this compound Hydrobromide (AH) in a Rat Model of Vascular Dementia
| Treatment Group | Apoptotic Cells (%) | MDA Level (nmol/mg protein) in Brain | SOD Level (U/mg protein) in Brain |
| Sham | - | 4.41 ± 0.30 | 131.77 ± 8.34 |
| VD Model | - | 6.17 ± 0.70 | 84.39 ± 4.10 |
| Low-dose AH | 36.10 ± 9.07 | - | - |
| Medium-dose AH | 9.60 ± 5.63 | - | - |
| High-dose AH | 3.43 ± 0.92 | 3.96 ± 0.77 | 162.83 ± 17.36 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Effects of Compound this compound (CA) on Cell Viability in Hypoxia-Induced Retinal Progenitor Cells (RPCs) and Brain Neural Stem Cells (BNSCs)
| Treatment Group | Cell Viability (% of Control) |
| Hypoxia Model | Markedly decreased |
| 0.126 g/L CA | Significantly improved vs. Hypoxia Model |
| 0.252 g/L CA | Significantly improved vs. Hypoxia Model |
| 0.505 g/L CA | Significantly improved vs. Hypoxia Model |
| 1.010 g/L CA | Significantly improved vs. Hypoxia Model |
This study demonstrated a significant improvement in cell viability with all tested concentrations of compound this compound compared to the hypoxia model group (P<0.05).
Experimental Protocols
Key Experimental Methodologies
A summary of detailed methodologies for key experiments is provided below.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and/or the neurotoxic agent for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
2. Apoptosis Assay (TUNEL Assay)
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-hydroxyl ends of DNA fragments.
-
Protocol Summary (for tissue sections):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue with proteinase K.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Stop the reaction and wash the sections.
-
Mount with a coverslip and visualize using fluorescence microscopy.
-
3. Oxidative Stress Assays
-
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):
-
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.
-
Protocol Summary:
-
Culture cells and treat with this compound and/or the oxidative stress-inducing agent.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
-
-
Measurement of Malondialdehyde (MDA) and Superoxide Dismutase (SOD):
-
Principle: MDA is a marker of lipid peroxidation, and SOD is a key antioxidant enzyme. Their levels can be quantified using commercially available ELISA kits.
-
Protocol Summary (for brain homogenate):
-
Homogenize brain tissue in an appropriate buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the MDA and SOD kits.
-
-
4. Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
-
Principle: Measures the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a key indicator of apoptosis.
-
Protocol Summary:
-
Lyse cells or tissues to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
Experimental workflow for this compound neuroprotection studies.
This compound's modulation of the Akt/GSK-3β signaling pathway.
Potential interaction of this compound with Nrf2/HO-1 and NF-κB pathways.
References
- 1. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 2. researchgate.net [researchgate.net]
- 3. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anisodine vs. Atropine in Organophosphate Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) poisoning is a significant global health issue, causing a substantial number of morbidities and mortalities annually. The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors. For decades, atropine, a competitive muscarinic receptor antagonist, has been the cornerstone of treatment, aiming to counteract the life-threatening effects of excessive cholinergic stimulation. However, achieving adequate atropinization can be challenging in severe cases, and high doses of atropine are associated with significant adverse effects. This has prompted research into alternative or adjunctive therapies.
Anisodine, a naturally derived tropane alkaloid, has emerged as a potential therapeutic agent in this context. Like atropine, it acts as a muscarinic antagonist. This guide provides an objective comparison of the efficacy of this compound and atropine in the treatment of organophosphate poisoning, supported by available experimental data.
Comparative Efficacy: A Review of Clinical Data
Direct, head-to-head, large-scale randomized controlled trials comparing this compound and atropine for the primary treatment of organophosphate poisoning are limited in the available scientific literature. However, a retrospective clinical study provides valuable insights into the potential benefits of this compound, particularly in patients who show a poor response to initial high-dose atropine therapy.
A key study evaluated the effectiveness of this compound in patients with organophosphate poisoning for whom atropinization could not be achieved despite receiving high doses of atropine for 12 hours.[1] The findings from this study are summarized in the table below.
Table 1: Comparison of Efficacy Between this compound and Atropine in Atropine-Resistant Organophosphate Poisoning Patients
| Efficacy Endpoint | This compound Group (n=28) | Atropine Group (n=36) | p-value |
| Time to Atropinization (hours) | 24.3 ± 4.3 | 29.2 ± 7.0 | <0.05 |
| Hospital Stay (days) | 5.3 ± 2.5 | 6.9 ± 2.3 | <0.05 |
| (Data from Wang et al., 2014)[1] |
The results indicate that in this specific patient population, the addition of this compound significantly shortened the time required to achieve atropinization and reduced the overall duration of hospitalization compared to continuing with high-dose atropine alone.[1]
Furthermore, a case report described a patient with severe OP poisoning who, despite receiving 960 mg of atropine over 22 hours, remained symptomatic and required mechanical ventilation.[2] Following the administration of 160 mg of anisodamine, the patient's condition improved, and atropinization was achieved within 4 hours.[2] While anecdotal, this case supports the potential utility of this compound in atropine-refractory situations.
Information on direct comparisons of mortality rates and the need for mechanical ventilation between this compound and atropine from controlled clinical trials is not currently available.
Experimental Protocols
Example Experimental Workflow for a Comparative Study
References
Anisodine in Acute Ischemic Stroke: A Comparative Analysis of Neuroprotective Effects
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of Anisodine as a neuroprotective agent in Acute Ischemic Stroke (AIS), in comparison with other therapeutic alternatives such as Nerinetide and Edaravone.
Executive Summary
Acute Ischemic Stroke (AIS) remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective therapies that can mitigate brain injury following an ischemic event. This compound, a tropane alkaloid, has emerged as a promising candidate, with a recent meta-analysis of clinical trials in China demonstrating its efficacy and safety in improving outcomes for AIS patients. This guide provides a detailed comparison of this compound with other notable neuroprotective agents, Nerinetide (NA-1) and Edaravone, by summarizing quantitative data from meta-analyses, outlining their proposed mechanisms of action through signaling pathway diagrams, and providing an overview of the experimental protocols used in key studies.
Comparative Efficacy of Neuroprotective Agents in AIS
The therapeutic potential of a neuroprotective agent is primarily evaluated through its ability to improve functional outcomes and reduce neurological deficits in patients. The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) for this compound, Nerinetide, and Edaravone.
Table 1: this compound Efficacy in AIS (Meta-analysis of 11 RCTs, 1,337 patients)[1][2]
| Outcome Measure | Metric | Result (this compound + Conventional Therapy vs. Conventional Therapy Alone) | p-value |
| Neurological Deficit | NIHSS Score Reduction (Mean Difference) | -1.53 | < 0.00001 |
| Functional Outcome | mRS Score Reduction (Mean Difference) | -0.89 | < 0.00001 |
| Activities of Daily Living | Barthel Index Increase (Mean Difference) | 10.65 | 0.001 |
| Clinical Efficacy | Relative Risk (RR) | 1.2 | 0.001 |
Data from a meta-analysis published in Frontiers in Pharmacology, 2023.
Table 2: Nerinetide (NA-1) Efficacy in AIS (ESCAPE-NA1 Trial and Meta-analyses)[3][4][5]
| Outcome Measure | Metric | Result (Nerinetide vs. Placebo) | p-value |
| Overall Population | |||
| Functional Outcome (mRS 0-2) | Adjusted Risk Ratio (aRR) | 1.04 | 0.35 |
| Mortality | Risk Ratio (RR) | 0.86 | 0.05 (borderline significant) |
| Subgroup without Alteplase | |||
| Functional Outcome (mRS 0-2) | Adjusted Risk Ratio (aRR) | 1.18 | - |
| Mortality | Hazard Ratio (HR) | 0.56 | - |
Data from the ESCAPE-NA1 Phase 3 clinical trial and subsequent meta-analyses. The trial did not meet its primary endpoint in the overall population, but a pre-specified subgroup analysis of patients who did not receive alteplase showed a significant benefit.
Table 3: Edaravone Efficacy in AIS (Meta-analysis of 7 RCTs, 2,069 patients)
| Outcome Measure | Metric | Result (Edaravone vs. Placebo/No Intervention) | p-value |
| Neurological Impairment Improvement | Relative Risk (RR) | 1.54 | < 0.01 |
| Mortality (3-month follow-up) | Relative Risk (RR) | 0.55 | < 0.01 |
| Favorable Functional Outcome (mRS ≤ 2 at 90 days) | Odds Ratio (OR) | 1.31 | - |
Data from a meta-analysis of randomized controlled trials.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound, Nerinetide, and Edaravone are attributed to their distinct mechanisms of action, which involve modulation of various signaling pathways implicated in ischemic neuronal injury.
This compound: A Multi-Target Approach
This compound, a non-specific muscarinic cholinergic receptor antagonist, exerts its neuroprotective effects through a combination of anti-inflammatory, anti-oxidative, and anti-apoptotic actions. It is believed to improve cerebral microcirculation and blood flow. Key signaling pathways implicated in its mechanism include the activation of ERK1/2 and Akt/GSK-3β pathways, which are crucial for cell survival and proliferation.
Nerinetide (NA-1): Targeting Excitotoxicity
Nerinetide is a peptide that specifically targets the excitotoxic cascade initiated by overactivation of N-methyl-D-aspartate receptors (NMDARs) during ischemia. It works by uncoupling the NMDAR from the postsynaptic density protein 95 (PSD-95), thereby preventing the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide (NO).
Edaravone: A Potent Free Radical Scavenger
Edaravone is a powerful antioxidant that primarily functions as a free radical scavenger, mitigating oxidative stress which is a key contributor to ischemic brain damage. Its neuroprotective effects are also mediated through the activation of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, and the GDNF/RET neurotrophic signaling pathway, which promotes neuronal survival.
Overview of Experimental Protocols
The validation of these neuroprotective agents relies on rigorous experimental designs in both preclinical and clinical settings. Below is a summary of the typical methodologies employed in the key clinical trials cited in this guide.
This compound Clinical Trial Protocol (Summary)
-
Study Design: Randomized, controlled trials (RCTs).
-
Participants: Patients diagnosed with Acute Ischemic Stroke, typically within 72 hours of symptom onset.
-
Intervention: Intravenous injection of this compound hydrobromide in conjunction with conventional stroke therapy.
-
Control: Conventional stroke therapy alone.
-
Primary Outcomes: Changes in neurological deficit scores (e.g., National Institutes of Health Stroke Scale - NIHSS), functional outcome measures (e.g., modified Rankin Scale - mRS), and activities of daily living (e.g., Barthel Index - BI).
-
Duration of Treatment: Typically ranged from 7 to 30 days.
-
Follow-up: Assessment of outcomes at various time points, including at the end of treatment and at 30 days or longer.
Nerinetide (ESCAPE-NA1) Clinical Trial Protocol (Summary)
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with AIS due to a large vessel occlusion within a 12-hour treatment window, selected for endovascular thrombectomy.
-
Intervention: A single intravenous dose of Nerinetide (2.6 mg/kg).
-
Control: Placebo (saline) infusion.
-
Primary Outcome: Favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0–2.
-
Key Stratification: Patients were stratified by the use of intravenous alteplase.
Edaravone Clinical Trial Protocol (Summary)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with AIS, typically within 48 to 72 hours of onset.
-
Intervention: Intravenous infusion of Edaravone (e.g., 30 mg twice daily) for a specified duration (e.g., 14 days).
-
Control: Placebo (e.g., normal saline) infusion.
-
Primary Outcome: Improvement in neurological impairment and favorable functional outcomes (e.g., mRS ≤ 2) at 90 days.
Conclusion and Future Directions
The available evidence suggests that this compound is an effective and safe adjunctive therapy for improving outcomes in patients with Acute Ischemic Stroke. Its multi-target mechanism of action, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic effects, presents a compelling therapeutic profile.
In comparison, Edaravone has also demonstrated significant efficacy, primarily through its potent antioxidant properties. Nerinetide, while not showing benefit in the broader AIS population undergoing thrombectomy, has shown promise in a specific subgroup of patients not treated with alteplase, highlighting the importance of patient selection in neuroprotective trials.
Future research should focus on large-scale, multi-center international trials to further validate the efficacy of this compound in diverse patient populations. Head-to-head comparison studies between these neuroprotective agents would be invaluable in determining the optimal therapeutic strategies for different subtypes of ischemic stroke. Furthermore, a deeper investigation into the molecular mechanisms of this compound will be crucial for identifying predictive biomarkers and personalizing treatment approaches in the fight against this devastating neurological condition.
Anisodine vs. Other M-Choline Receptor Blockers: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is an M-choline receptor blocker that has been used clinically in China for various indications, including organophosphate poisoning and septic shock. Like other muscarinic antagonists such as atropine and scopolamine, this compound competitively inhibits the binding of acetylcholine to muscarinic receptors. This guide provides an objective comparison of the efficacy of this compound with other M-choline receptor blockers, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical and preclinical studies comparing the efficacy of this compound with other M-choline receptor blockers in various therapeutic areas.
Organophosphate Poisoning
Table 1: this compound vs. Atropine in Organophosphate Poisoning [1][2][3]
| Parameter | Anisodamine Group | Atropine Group | p-value | Study Population |
| Time to Atropinization (hours) | 24.3 ± 4.3 | 29.2 ± 7.0 | <0.05 | 64 patients with organophosphate poisoning in whom atropinization was not achieved after 12 hours of high-dose atropine.[2][3] |
| Hospital Stay (days) | 5.3 ± 2.5 | 6.9 ± 2.3 | <0.05 | 64 patients with organophosphate poisoning in whom atropinization was not achieved after 12 hours of high-dose atropine. |
A retrospective analysis of 64 organophosphate-poisoned patients who did not achieve atropinization after 12 hours of high-dose atropine showed that the subsequent use of anisodamine resulted in a significantly shorter time to atropinization and a shorter hospital stay compared to continuing with atropine alone. A case report also suggested that a 160 mg follow-up treatment of anisodamine was sufficient for atropinization after 4 hours in a patient who had not responded to 960 mg of atropine over 22 hours.
Septic Shock
Table 2: Anisodamine in Septic Shock (ACIdoSIS Study)
| Outcome | Anisodamine Group (n=181) | Usual Care Group (n=174) | p-value |
| Hospital Mortality | 30% | 36% | 0.348 |
| 28-day Mortality | 26.1% | 35.8% | 0.035 |
| Ventilator-Free Days (median) | 26.0 | 24.4 | 0.411 |
| Vasopressor-Free Days (Day 5) | Higher | Lower | OR 0.84 (95% CI 0.50, 0.93) |
| Vasopressor-Free Days (Day 6) | Higher | Lower | OR 0.66 (95% CI 0.37, 0.95) |
In a multicenter, open-label, randomized controlled trial of 355 adults with septic shock, there was no significant difference in hospital mortality between the anisodamine group and the usual care group. However, a separate multicenter randomized controlled trial with 404 subjects found that the 28-day mortality was significantly lower in the anisodamine group.Furthermore, in the ACIdoSIS study, serum lactate levels were significantly lower in the anisodamine group after day 3, and patients in the treated group were less likely to require vasopressors on days 5 and 6.
Experimental Protocols
Anisodamine in Organophosphate Poisoning
Study Design: A retrospective analysis was conducted on 64 patients with organophosphate poisoning who did not achieve atropinization after 12 hours of high-dose atropine treatment.
Patient Population: Patients with a clear history and clinical signs of organophosphate poisoning.
Treatment Protocol:
-
Anisodamine Group (n=28): Received an anisodamine treatment protocol after failing to achieve atropinization with high-dose atropine for 12 hours. The specific dosage and administration details of the anisodamine protocol were not detailed in the available abstract.
-
Atropine Group (n=36): Continued with the original atropine treatment protocol.
Endpoints:
-
Primary: Time to achieve full atropinization (defined by clinical signs such as drying of secretions, flushing, and increased heart rate).
-
Secondary: Duration of hospital stay.
Anisodamine in Septic Shock (ACIdoSIS Study)
Study Design: A multicenter, open-label, randomized controlled trial.
Patient Population: Adult patients with a diagnosis of septic shock.
Treatment Protocol:
-
Anisodamine Group (n=181): Received a continuous intravenous infusion of anisodamine at a rate of 0.1-0.5 mg per kilogram of body weight per hour, with the dose adjusted by clinicians based on the patient's shock status.
-
Usual Care Group (n=174): Received standard care for septic shock without the administration of anisodamine.
Endpoints:
-
Primary: Death on hospital discharge.
-
Secondary: Ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to 6.
Signaling Pathways of M-Choline Receptor Blockers
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors are coupled to Gq proteins, while M2 and M4 receptors are coupled to Gi proteins. This compound and other M-choline receptor blockers act as competitive antagonists at these receptors, inhibiting the effects of acetylcholine.
Gq-Protein Coupled Receptor Signaling Pathway (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction and glandular secretion. Muscarinic antagonists that block these receptors, such as this compound and atropine, inhibit these effects.
Gi-Protein Coupled Receptor Signaling Pathway (M2, M4)
M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the negative chronotropic and inotropic effects in the heart and presynaptic inhibition of acetylcholine release. Antagonists at these receptors can therefore increase heart rate and enhance acetylcholine release.
Experimental Workflow for Preclinical Evaluation of M-Choline Receptor Blockers
Preclinical studies are essential for evaluating the efficacy and safety of new M-choline receptor blockers. A common experimental workflow involves inducing a pathological state in an animal model and then assessing the therapeutic effect of the test compound. For example, in the context of memory impairment:
Conclusion
This compound demonstrates comparable and, in some specific clinical scenarios such as delayed atropinization in organophosphate poisoning, potentially superior efficacy to atropine. In septic shock, while not showing a significant reduction in overall hospital mortality in one study, it was associated with a lower 28-day mortality in another and showed positive effects on secondary outcomes like vasopressor requirements and lactate clearance. The available data suggests that this compound is a viable M-choline receptor blocker with a distinct clinical profile. However, more direct, head-to-head comparative clinical trials with a broader range of muscarinic antagonists across various therapeutic indications are warranted to fully elucidate its relative efficacy and safety. The differences in efficacy among various M-choline receptor blockers may be attributed to their varying affinities for muscarinic receptor subtypes and their pharmacokinetic profiles. Further research into the specific molecular interactions and downstream signaling effects of these drugs will be crucial for the development of more targeted and effective therapies.
References
Anisodine in Ocular Hypertension: A Comparative Analysis of a Neuroprotective Approach Versus Intraocular Pressure Reduction
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Anisodine's role in managing elevated intraocular pressure (IOP), contrasting its neuroprotective effects with established IOP-lowering therapies. This document synthesizes preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Recent investigations into the therapeutic potential of this compound, a tropane alkaloid, have illuminated a potential paradigm shift in the management of ocular hypertension, a key risk factor for glaucoma. Preclinical evidence suggests that while this compound may not directly lower intraocular pressure, it may offer a significant neuroprotective effect on retinal ganglion cells (RGCs) under conditions of chronic ocular hypertension.[1][2] This positions this compound not as a direct competitor to traditional IOP-lowering agents, but as a potential adjunct therapy focused on preserving retinal integrity.
This compound hydrobromide acts as a non-selective muscarinic acetylcholine receptor antagonist.[3][4] Its mechanism in the context of ocular health is thought to involve the modulation of the parasympathetic nervous system, leading to improved microcirculation.[1] This is distinct from the primary mechanisms of conventional glaucoma medications, which aim to either decrease the production of aqueous humor or increase its outflow to reduce IOP.
Comparative Analysis of this compound and Standard IOP-Lowering Agents
The following table summarizes the key characteristics of this compound in comparison to major classes of drugs used to lower intraocular pressure.
| Feature | This compound (Compound this compound) | Prostaglandin Analogues (e.g., Latanoprost) | Beta-Blockers (e.g., Timolol) | Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) | Cholinergic Agonists (e.g., Pilocarpine) |
| Primary Mechanism of Action | M-choline receptor blocker; potential improvement of microcirculation. | Increase uveoscleral outflow of aqueous humor. | Decrease aqueous humor production. | Decrease aqueous humor production. | Increase trabecular outflow of aqueous humor. |
| Effect on Intraocular Pressure | No significant reduction observed in a preclinical mouse model. | 20% - 35% reduction from baseline. | 20% - 30% reduction. | 17% - 20% reduction from baseline. | 20% - 30% reduction. |
| Primary Therapeutic Goal | Neuroprotection of retinal ganglion cells. | Lowering intraocular pressure. | Lowering intraocular pressure. | Lowering intraocular pressure. | Lowering intraocular pressure. |
| Administration | Oral solution (in preclinical study). | Topical eye drops. | Topical eye drops. | Topical eye drops. | Topical eye drops. |
Preclinical Investigation of Compound this compound: Experimental Protocol
A key preclinical study investigated the neuroprotective effect of compound this compound (a preparation of this compound hydrobromide and procaine hydrochloride) in a mouse model of chronic ocular hypertension. The following provides a detailed overview of the experimental methodology.
Animal Model:
-
Species: Female C57BL/6J mice.
-
Induction of Ocular Hypertension: Microbeads were injected into the anterior chamber of the eye to obstruct aqueous humor outflow and induce a consistent elevation of IOP.
Experimental Groups: A total of 24 mice were randomly assigned to one of four groups (n=6 per group):
-
Group A (Normal Control): No treatment.
-
Group B (CA Control): Received compound this compound (CA) solution orally.
-
Group C (Microbeads Control): Received microbead injection to induce ocular hypertension.
-
Group D (CA Study Group): Received microbead injection and oral CA solution.
Intraocular Pressure Measurement:
-
IOP was measured every 3 days following the microbead injection.
Assessment of Neuroprotection:
-
Retrograde Labeling of RGCs: On day 21, Fluoro-Gold (FG) was used to retrogradely label RGCs.
-
Immunohistochemistry: On day 27, animals were sacrificed, and retinal flat mounts were stained for β-III-tubulin to identify RGCs and their nerve fibers.
-
Quantification: The number of FG-labeled RGCs and the density of β-III-tubulin positive nerve fibers were quantified to assess cell survival and axonal integrity.
Quantitative Results from Preclinical Study
The study revealed that while compound this compound did not significantly alter the elevated IOP in the mouse model, it demonstrated a marked neuroprotective effect.
| Group | Mean Peak IOP (mmHg) | RGC Survival Rate (β-III-tubulin positive) |
| C (Microbeads Control) | 28.67 ± 2.88 | 46.71% |
| D (CA Study Group) | 29.67 ± 2.42 | 71.27% |
Data extracted from a study on a mouse model of chronic ocular hypertension.
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed signaling pathway of this compound and the experimental workflow of the key preclinical study.
References
- 1. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. What is this compound Hydrobromide used for? [synapse.patsnap.com]
Comparative Analysis of Anisodine and Atropine Binding Affinity to Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropine is a well-characterized non-selective muscarinic receptor antagonist, exhibiting high affinity across all five receptor subtypes. This broad activity profile underlies its widespread clinical use and its utility as a research tool. In contrast, Anisodine, a naturally derived tropane alkaloid, is known for its neuroprotective effects, which are believed to be mediated, in part, through modulation of muscarinic receptors. However, specific binding affinities (Ki or IC50 values) for this compound at each of the M1-M5 receptor subtypes are not extensively documented in publicly accessible literature. Studies on this compound have primarily focused on its physiological effects, such as the modulation of receptor expression under pathological conditions, rather than a direct, quantitative assessment of its binding profile.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of Atropine for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |
| Atropine | M1 | 1.27 ± 0.36[1] | 2.22 ± 0.60[1] |
| M2 | 3.24 ± 1.16[1] | 4.32 ± 1.63[1] | |
| M3 | 2.21 ± 0.53[1] | 4.16 ± 1.04 | |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | |
| This compound | M1-M5 | Data not available | Data not available |
This compound and Muscarinic Receptor Interaction: A Qualitative Overview
While quantitative binding data for this compound is lacking, several studies have investigated its effects on muscarinic receptor expression and function. For instance, research has shown that this compound hydrobromide can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissues under conditions of hypoxia/reoxygenation. This suggests that this compound may have a modulatory role on muscarinic receptor signaling pathways, particularly in the context of ischemic injury. Its neuroprotective effects are thought to be linked to these interactions, potentially through the inhibition of calcium ion influx and a reduction in reactive oxygen species (ROS) levels.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like Atropine is typically achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand and a receptor.
Principle
A radioligand binding assay measures the affinity of a ligand for a receptor by quantifying the displacement of a known radiolabeled ligand by an unlabeled test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Materials
-
Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (e.g., Atropine, this compound).
-
Assay buffer (e.g., Phosphate-buffered saline with bovine serum albumin).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand like Atropine) from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways of muscarinic receptor subtypes.
References
A Comparative Guide to the Preclinical Efficacy of Anisodine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for Anisodine, a tropane alkaloid, and other notable neuroprotective agents, including the free radical scavenger Edaravone and N-methyl-D-aspartate (NMDA) receptor antagonists. Direct head-to-head clinical trials are currently lacking; therefore, this comparison focuses on preclinical evidence from animal models of neurological damage, primarily ischemic stroke. The objective is to present the available data to inform future research and the design of potential head-to-head trials.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies on this compound, Edaravone, and NMDA receptor antagonists. These tables provide a basis for indirect comparison of their neuroprotective efficacy.
Table 1: Preclinical Efficacy of this compound in Neuroprotection
| Animal Model | Key Outcome Measures | Results | Reference |
| Chronic Cerebral Hypoperfusion (Rats) | Cognitive Deficits (Morris Water Maze) | Significantly improved cognitive deficits. | [1] |
| Chronic Cerebral Hypoperfusion (Rats) | Neuronal Apoptosis and Death | Reduced neuron apoptosis and death. | [1] |
| Chronic Cerebral Hypoperfusion (Rats) | Protein Expression (Bcl-2, Bax, p-Akt, p-GSK-3β) | Increased Bcl-2, p-Akt, and p-GSK-3β; decreased Bax. | [1] |
| Vascular Dementia (Rats) | Neurological Function (Bederson scale) | Significantly improved neurological function. | [2] |
| Vascular Dementia (Rats) | Oxidative Stress (SOD, MDA levels) | Increased SOD levels and decreased MDA levels in serum and brain. | [2] |
| Vascular Dementia (Rats) | Apoptosis (TUNEL assay) | Reduced the number of TUNEL positive cells in a dose-dependent manner. | |
| Ischemic Stroke (Mice, MCAO model) | Neurological Function | Improved post-stroke neurological function. | |
| Ischemic Stroke (Mice, MCAO model) | Neuronal Remodeling | Increased neurite intersections and dendritic spine density. | |
| Ischemic Stroke (Mice, MCAO model) | Protein Expression (Gap43, NGF, Notch1, Hes1) | Increased protein levels of Gap43, NGF, Notch1, and Hes1. |
Table 2: Preclinical Efficacy of Edaravone in Neuroprotection
| Animal Model | Key Outcome Measures | Results | Reference |
| Focal Cerebral Ischemia (Systematic Review) | Functional Outcome | 30.3% improvement (95% CI 23.4-37.2%). | |
| Focal Cerebral Ischemia (Systematic Review) | Structural Outcome (Infarct Volume) | 25.5% improvement (95% CI 21.1-29.9%). | |
| Intracerebral Hemorrhage (Rats) | Brain Edema and Neurological Deficits | Significantly alleviated brain edema and neurological deficits. | |
| Intracerebral Hemorrhage (Rats) | NLRP3 Inflammasome Expression | Decreased hematoma-induced NLRP3 expression in microglia. | |
| Spinal Cord Injury (Rats, Meta-Analysis) | Locomotor Recovery (BBB scores) | Significantly increased BBB scores from day 7 to day 28 post-injury. | |
| Spinal Cord Injury (Rats, Meta-Analysis) | White Matter Sparing and Oxidative Stress | Increased spared white matter area and decreased MDA expression. | |
| ALS Model (SOD1-G93A transgenic mice) | Motor Decline | Significantly slowed motor decline. | |
| ALS Model (SOD1-G93A transgenic mice) | Motoneuron Preservation | Significantly preserved remaining motoneurons. |
Table 3: Preclinical Efficacy of NMDA Receptor Antagonists in Neuroprotection
| Animal Model/System | Agent(s) | Key Outcome Measures | Results | Reference |
| In vitro Ischemia (Hippocampal Slices) | MK-801, CNQX | Neuronal Death | Prevented neuronal death following hypoxia or ischemia. | |
| Various Neurological Disorder Models | Memantine, Amantadine | Neuroprotection | Mediate neuroprotection via inhibition of NMDA receptor-dependent glutamate activity. | |
| Various Brain Disease Models (Stroke, Epilepsy, etc.) | Memantine, MK-801, Ketamine, Ifenprodil, etc. | Therapeutic Scope | Showed encouraging results against different brain disease mouse models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies.
This compound Hydrobromide in a Rat Model of Chronic Cerebral Hypoperfusion
-
Animal Model: Adult male Sprague-Dawley rats were used to establish a chronic cerebral hypoperfusion (CCH) model by permanent ligation of the bilateral common carotid arteries (two-vessel occlusion, 2-VO).
-
Drug Administration: Rats were randomly assigned to sham, 2-VO, a positive control group (Butylphthalide), and three this compound hydrobromide (AH) groups (1.2 mg/kg, 0.6 mg/kg, and 0.3 mg/kg).
-
Behavioral Testing: The Morris Water Maze test was used to assess cognitive behavior.
-
Histological Analysis: Neuronal survival and apoptosis were evaluated using Nissl staining and TUNEL staining.
-
Biochemical Analysis: Monoamine neurotransmitters (5-HT, NA), acetylcholine (Ach) content, and acetylcholinesterase (AchE) activity were measured. Protein expressions of Bcl-2, Bax, p-Akt, and p-GSK-3β were determined by Western blot.
Edaravone in a Rat Model of Intracerebral Hemorrhage
-
Animal Model: Intracerebral hemorrhage (ICH) was induced in the right basal ganglia of Sprague-Dawley rats by stereotactic injection of 200 μl of autologous blood.
-
Drug Administration: Edaravone (3 mg/kg) or vehicle (saline) was administered intravenously. A selective NLRP3 antagonist (MCC950, 10 mg/kg) was injected intraperitoneally to investigate the mechanism.
-
Behavioral Testing: The Morris Water Maze Test and Rotarod test were used to assess neurological function.
-
Histological Analysis: Neurodegeneration was studied using Fluoro-Jade C staining.
-
Biochemical and Molecular Analysis: Western blotting and RT-PCR were used to measure the expression of NLRP3, IL-1β, Caspase 1, and NF-κB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and typical experimental workflows for the neuroprotective agents discussed.
Caption: Proposed signaling pathways for the neuroprotective effects of this compound.
Caption: Key signaling pathways involved in the neuroprotective action of Edaravone.
Caption: Mechanism of action for NMDA receptor antagonists in preventing excitotoxicity.
Caption: A generalized experimental workflow for preclinical evaluation of neuroprotective agents.
References
Anisodine's central vs peripheral effects compared to atropine
An objective comparison of the central and peripheral effects of Anisodine and Atropine for researchers, scientists, and drug development professionals.
Introduction
This compound and Atropine are both tropane alkaloids and anticholinergic agents that function by antagonizing muscarinic acetylcholine receptors.[1][2][3] Atropine, derived from plants like Atropa belladonna, is a well-established medication used for various purposes, including treating bradycardia, nerve agent poisoning, and reducing saliva production during surgery.[1][4] this compound, extracted from Anisodus tanguticus, is primarily used in China for conditions such as acute circulatory shock and cerebral infarction. While they share a core mechanism, their distinct chemical structures lead to significant differences in their central versus peripheral effects, primarily driven by their differing abilities to penetrate the blood-brain barrier and their receptor selectivity profiles. This guide provides a detailed, data-supported comparison of these two compounds.
Mechanism of Action
Both this compound and Atropine exert their primary effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. This antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting the "rest and digest" functions of the parasympathetic nervous system.
-
Atropine is a non-selective muscarinic antagonist, meaning it has a similar affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). This non-selectivity contributes to its wide range of effects throughout the body.
-
This compound also acts as a non-specific muscarinic cholinoceptor antagonist. However, some research indicates it possesses additional α1-adrenergic receptor blocking properties, although this effect is less potent than that of atropine and may not be significant at typical clinical doses. This dual action could contribute to its efficacy in improving microcirculation.
Figure 1: General mechanism of muscarinic antagonism by this compound and Atropine.
Comparative Pharmacokinetics and Blood-Brain Barrier Permeability
A critical differentiator between the central and peripheral effects of these drugs is their ability to cross the blood-brain barrier (BBB).
-
Atropine , as a tertiary amine, readily crosses the blood-brain barrier, achieving significant concentrations in the central nervous system (CNS) within 30 to 60 minutes. This permeability is responsible for its notable central side effects.
-
This compound can also be delivered to the brain across the BBB. However, its structural properties and potential interactions with efflux transporters may result in a different CNS concentration profile compared to atropine. Studies in rats have shown that this compound has a high oral bioavailability (80.45%) compared to atropine (21.62%).
Figure 2: Comparison of Blood-Brain Barrier permeability between Atropine and this compound.
Central vs. Peripheral Effects
The differences in BBB penetration and receptor interactions manifest as distinct clinical profiles.
Central Nervous System (CNS) Effects
-
Atropine: Its ability to easily cross the BBB leads to well-documented central anticholinergic effects. These can range from mild stimulation at low doses to confusion, deliriant hallucinations, and excitation at higher doses, particularly in the elderly.
-
This compound: While it also enters the CNS, it is clinically used for its neuroprotective effects in conditions like cerebral ischemia/reperfusion injury. Studies suggest it can ameliorate memory deficits and attenuate neuronal cell death. Common side effects can still include confusion, especially in the elderly, but it is generally associated with fewer severe central excitatory effects than atropine.
Peripheral Effects
Both drugs exhibit classic anticholinergic effects peripherally by blocking parasympathetic stimulation of various organs.
-
Cardiovascular System: Both drugs increase heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node, opposing the actions of the vagus nerve.
-
Atropine: At very low doses (<0.5 mg), it can cause a paradoxical slowing of the heart rate, a central effect not typically reported for this compound. At clinical doses, it reliably increases heart rate and atrioventricular conduction. Systemic doses may slightly raise systolic and lower diastolic blood pressure.
-
This compound: In conscious dogs, doses of 0.4 mg/kg and higher significantly increased heart rate and shortened the PR interval. At higher doses (1.6 and 6.4 mg/kg), it also caused a significant increase in diastolic and mean blood pressure.
-
-
Secretions: Both drugs potently inhibit secretions from salivary, mucous, and sweat glands, leading to the characteristic side effect of dry mouth.
-
Ocular Effects: Both cause pupil dilation (mydriasis) by blocking the contraction of the circular pupillary sphincter muscle and paralysis of accommodation (cycloplegia) by paralyzing the ciliary muscles. These effects can increase intraocular pressure and are a concern in patients with narrow-angle glaucoma.
-
Smooth Muscle: They relax smooth muscles in the gastrointestinal (GI) tract, reducing motility and spasms, and in the respiratory tract, causing bronchodilation. This can lead to side effects like constipation and urinary retention.
Quantitative Data Summary
| Parameter | Atropine | This compound | Reference(s) |
| Mechanism | Non-selective muscarinic antagonist | Muscarinic antagonist, weak α1-adrenergic antagonist | |
| Blood-Brain Barrier | Readily crosses | Crosses, exerts neuroprotective effects | |
| Oral Bioavailability (Rats) | 21.62% | 80.45% | |
| Effect on Heart Rate | Tachycardia; paradoxical bradycardia at low doses (<0.5 mg) | Tachycardia at doses ≥ 0.4 mg/kg (in dogs) | |
| CNS Side Effects | Common: confusion, delirium, hallucinations | Possible: confusion; primarily neuroprotective | |
| Primary Clinical Use | Bradycardia, organophosphate poisoning, anti-sialogogue | Circulatory shock, cerebral ischemia, migraine |
Experimental Protocols
Muscarinic Receptor-Binding Assay
This in vitro assay quantifies the binding affinity of a drug for muscarinic receptors.
-
Preparation: A membrane suspension is prepared from a tissue rich in muscarinic receptors, such as the rat brain.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic receptor ligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (this compound or Atropine). The test drug competes with the radioligand for binding to the receptors.
-
Separation & Counting: The receptor-bound radioligand is separated from the unbound ligand via rapid filtration. The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the drug for the receptor.
Cardiovascular Function Assessment in Conscious Telemetered Dogs
This in vivo protocol assesses the effects of a drug on cardiovascular parameters in a conscious, unrestrained animal model.
-
Animal Model: Beagle dogs are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the study environment.
-
Drug Administration: Following a baseline recording period, animals receive a single intravenous dose of the test article (e.g., this compound at 0.1, 0.4, 1.6, or 6.4 mg/kg) or a vehicle control (saline).
-
Data Collection: Cardiovascular parameters are continuously recorded for a set period (e.g., 24 hours) post-dose.
-
Analysis: Data from specific time points are analyzed and compared to baseline and vehicle control groups to determine the drug's effect on heart rate, PR interval, QTc interval, and blood pressure.
Figure 3: Experimental workflow for cardiovascular assessment in telemetered dogs.
Conclusion
While both this compound and Atropine are effective muscarinic antagonists, their pharmacological profiles are distinct. Atropine's non-selective antagonism and high permeability across the blood-brain barrier result in potent, widespread peripheral effects and a significant risk of central side effects like delirium and hallucinations. This compound, while also centrally active, is associated with neuroprotective properties and is clinically employed for cerebrovascular conditions. Its peripheral effects are comparable to atropine, causing tachycardia and inhibition of secretions. The choice between these two agents depends on the desired therapeutic outcome, with this compound offering a potential advantage in scenarios where neuroprotection is desired and central excitatory effects are to be minimized. Researchers and clinicians should consider these differences in central versus peripheral activity when selecting an anticholinergic agent for therapeutic or experimental use.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Anisodine
I. Pre-Disposal Planning and Hazard Assessment
Before initiating any disposal process, a thorough hazard assessment is crucial. Anisodine is a tropane alkaloid, a class of compounds known for their physiological activity and potential toxicity. Therefore, it should be handled with care, assuming it to be hazardous waste in the absence of specific data to the contrary.
Key Principles for Handling this compound Waste:
-
Waste Minimization: In line with best laboratory practices, strive to minimize the generation of this compound waste. This can be achieved by ordering only the necessary quantities and reducing the scale of experiments where possible.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][4]
-
Avoid Environmental Release: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4] It is very toxic to aquatic life with long-lasting effects.
II. Segregation and Containerization of this compound Waste
Proper segregation and containment are the first steps in the disposal workflow.
-
Designated Waste Container: Use a dedicated, compatible, and clearly labeled waste container for all this compound waste. This includes pure this compound, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and solutions containing this compound. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled clearly with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the name and contact information of the principal investigator or laboratory supervisor and the accumulation start date.
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
III. Disposal Procedure for this compound Waste
The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal vendor.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup.
-
Waste Manifest: EHS will typically require a completed hazardous waste manifest or pickup request form. This document will require information about the chemical waste, including its composition and quantity.
-
Vendor Pickup: A licensed professional waste disposal service will collect the waste from your institution. These vendors are equipped to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations, typically through high-temperature incineration.
IV. Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, the following table summarizes general hazard information relevant to its handling and disposal, based on a representative tropane alkaloid precursor, o-Anisidine.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 1150 mg/kg | |
| Oral LD50 (Mouse) | 1400 mg/kg | |
| Aquatic Toxicity (Daphnia magna) | EC50: 6.8 mg/l, 48 hours | |
| Occupational Exposure Limit (TWA) | 0.5 mg/m³ |
This data is for o-Anisidine and should be used as a conservative reference for assessing the potential hazards of this compound.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard and accepted protocol is to engage a professional hazardous waste disposal company. The disposal process itself, typically incineration, is a highly controlled industrial process conducted by these specialized vendors in accordance with regulatory requirements.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
